(S)-LTGO-33
Description
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Properties
Molecular Formula |
C21H17F4N3O3S |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17F4N3O3S/c1-12-8-14(22)6-7-18(12)31-20-17(9-13(11-27-20)21(23,24)25)19(29)28-15-4-3-5-16(10-15)32(2,26)30/h3-11,26H,1-2H3,(H,28,29)/t32-/m1/s1 |
InChI Key |
IIJWTXGHWFZLBF-JGCGQSQUSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)OC2=C(C=C(C=N2)C(F)(F)F)C(=O)NC3=CC(=CC=C3)[S@](=N)(=O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2=C(C=C(C=N2)C(F)(F)F)C(=O)NC3=CC(=CC=C3)S(=N)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of (S)-LTGO-33, a novel and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8. This compound represents a significant advancement in the development of non-opioid analgesics, targeting a genetically and pharmacologically validated pain target.[1][2][3] Its unique state-independent inhibition and novel binding site distinguish it from previously developed NaV1.8 inhibitors.[2][3]
Core Mechanism of Action
This compound potently and selectively inhibits NaV1.8, a sodium channel isoform predominantly expressed in peripheral pain-sensing neurons.[2][3] Unlike many sodium channel blockers that preferentially target the inactivated state of the channel, this compound exhibits a state-independent mechanism of action, with similar potency against both closed/resting and inactivated channels.[1][2][4]
The primary mechanism involves the stabilization of the deactivated state of the channel's second voltage-sensing domain (VSDII).[2][3][5] By binding to a novel allosteric site in the extracellular cleft of VSDII, this compound prevents the conformational changes necessary for channel opening in response to membrane depolarization.[2][3][5] This leads to a reduction in sodium current and subsequently, a decrease in neuronal excitability and action potential firing in dorsal root ganglia (DRG) neurons.[1][2]
A notable characteristic of this compound's action is that its inhibition can be relieved by strong membrane depolarization, a phenomenon known as "reverse use dependence".[6][7] However, under physiological conditions, such as during trains of action potentials at physiological temperatures, this relief of inhibition is not significant.[6][7][8] This is attributed to the rapid re-inhibition of the channel between action potentials.[6][8]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the potency, selectivity, and biophysical effects of this compound on NaV1.8.
| Parameter | Value | Notes |
| Potency | nM range | Specific IC50 values are not publicly disclosed in the provided literature. |
| Selectivity | >600-fold | Highly selective for NaV1.8 over other human NaV isoforms (NaV1.1-NaV1.7 and NaV1.9).[1][4] |
| State Dependence | State-independent | Similar potency on closed/resting and inactivated channels.[1][2][4] |
| Voltage for Relief of Inhibition (Midpoint) | -11 mV | The voltage at which half of the inhibition is relieved by depolarization.[8] |
| Species Specificity | Effectiveness |
| Primate (Human, Cynomolgus monkey) | Potent inhibition |
| Rodent (Mouse, Rat) | Reduced potency |
| Canine | Reduced potency |
Experimental Protocols
The characterization of this compound's mechanism of action involved a series of key experiments, the general methodologies for which are outlined below.
Whole-Cell Patch Clamp Electrophysiology
-
Cell Lines: Human NaV1.8 was transiently or stably expressed in ND7/23 or HEK293 cells.[1] Native NaV1.8 currents were also recorded from human and cynomolgus monkey DRG neurons.[1]
-
Recording Solutions: Standard intracellular and extracellular solutions were used to isolate sodium currents. The specific compositions were not detailed in the provided search results.
-
Voltage Protocols:
-
Tonic Block: To assess inhibition of the resting state, cells were held at a hyperpolarized potential (e.g., -120 mV) and briefly depolarized to elicit a current.
-
Inactivated State Block: To assess inhibition of the inactivated state, cells were held at a depolarized potential (e.g., -40 mV) before the test pulse.
-
Voltage-Dependence of Relief of Inhibition: A protocol involving a pre-pulse to various voltages was used to quantify the voltage at which this compound dissociates from the channel.
-
-
Data Analysis: Concentration-response curves were generated to determine IC50 values. The kinetics of channel opening, closing, and inactivation were analyzed in the presence and absence of the compound.
Current Clamp Recordings
-
Preparation: Performed on human DRG neurons to assess the effect of this compound on neuronal excitability.[1]
-
Protocol: Action potentials were elicited by injecting current steps. The number of action potentials fired in response to a given stimulus was measured before and after the application of this compound.
Molecular Biology and Mutagenesis
-
Chimeras: Human-rat NaV1.8 chimeric channels were constructed to identify the domains responsible for the species-specific activity of this compound.[1]
-
Site-Directed Mutagenesis: Specific amino acid residues within the identified domains were mutated to pinpoint the precise binding site of this compound.[1]
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow used to characterize it.
Caption: Proposed mechanism of this compound action on NaV1.8.
Caption: Experimental workflow for characterizing this compound.
References
- 1. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 2. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV… [ouci.dntb.gov.ua]
- 7. rupress.org [rupress.org]
- 8. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and A-887826. | Semantic Scholar [semanticscholar.org]
(S)-LTGO-33: A Comprehensive Technical Profile of a Selective Nav1.8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LTGO-33 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.8.[1][2] Nav1.8 is a tetrodotoxin-resistant sodium channel primarily expressed in peripheral nociceptive neurons, making it a key target for the development of novel analgesics.[3] this compound, also referred to as LTGO-33, demonstrates a high degree of selectivity for Nav1.8 over other sodium channel isoforms, which is a critical attribute for minimizing off-target effects.[1][2][3] This technical guide provides a detailed overview of the selectivity profile, experimental protocols, and mechanistic aspects of this compound.
Core Data Presentation: Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized using whole-cell patch clamp electrophysiology on cell lines stably expressing various human sodium channel isoforms. The following table summarizes the available quantitative data on the inhibitory activity of this compound across different sodium channel isoforms.
| Isoform | IC50 (nM) | Fold Selectivity vs. Nav1.8 (Closed State) |
| hNav1.8 (Closed State) | 33 | 1 |
| hNav1.8 (Inactivated State) | 24 | 1.4 |
| hNav1.1 | >20,000 | >600 |
| hNav1.2 | >20,000 | >600 |
| hNav1.3 | >20,000 | >600 |
| hNav1.4 | >20,000 | >600 |
| hNav1.5 | >20,000 | >600 |
| hNav1.6 | >20,000 | >600 |
| hNav1.7 | >20,000 | >600 |
| hNav1.9 | >20,000 | >600 |
Data sourced from Gilchrist et al., 2024, Molecular Pharmacology.[1][3]
In addition to recombinant channels, the activity of LTGO-33 has been evaluated on native tetrodotoxin-resistant (TTX-R) Nav1.8 currents in dorsal root ganglion (DRG) neurons:
| Species | Cell Type | IC50 (nM) |
| Human (male donors) | DRG Neurons | 110 (95% CI: 92 to 120) |
| Human (female donors) | DRG Neurons | 120 (95% CI: 100 to 140) |
| Cynomolgus Monkey | DRG Neurons | 100 (95% CI: 71 to 150) |
Data sourced from MedChemExpress, citing Gilchrist et al., 2024.[1][4]
LTGO-33 shows markedly less effectiveness on DRG neurons from dogs (IC50 >10 µM), rats (IC50 >30 µM), and mice (IC50 >30 µM), indicating species specificity.[1][4]
Experimental Protocols
The primary method used to determine the selectivity profile of this compound is whole-cell patch clamp electrophysiology .
Cell Lines and Culture
-
HEK293 cells stably expressing human Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8, or Nav1.9 were used.
-
Cells were cultured in standard growth medium supplemented with fetal bovine serum and appropriate selection antibiotics.
-
For recordings, cells were plated onto glass coverslips.
Electrophysiological Recordings
-
Apparatus: Recordings were performed using an automated patch clamp system (e.g., SyncroPatch 384) or a manual patch clamp rig equipped with an amplifier, digitizer, and data acquisition software.
-
Pipettes: Borosilicate glass pipettes were pulled to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): CsF 140, EGTA 1, HEPES 10, NaCl 10. The pH was adjusted to 7.3 with CsOH, and the osmolality was adjusted to approximately 310 mOsm with sucrose.
-
Extracellular Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10. The pH was adjusted to 7.4 with NaOH, and the osmolality was adjusted to approximately 320 mOsm with sucrose.
-
-
Voltage Protocols:
-
For Closed-State Inhibition: Cells were held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the closed state. Test pulses to a depolarizing potential (e.g., 0 mV) were applied to elicit sodium currents. The compound was applied at various concentrations, and the reduction in peak current was measured.
-
For Inactivated-State Inhibition: To assess inhibition of the inactivated state, a depolarizing prepulse (e.g., to -30 mV for 500 ms) was applied to induce inactivation before the test pulse.
-
-
Data Analysis:
-
Current recordings were leak-subtracted.
-
Concentration-response curves were generated by plotting the percentage of current inhibition against the logarithm of the compound concentration.
-
IC50 values were determined by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Nociceptive signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the selectivity profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the novel, state-independent inhibition of the voltage-gated sodium channel NaV1.8 by the selective small molecule inhibitor, (S)-LTGO-33. This document outlines the compound's unique mechanism of action, presents key quantitative data, details experimental methodologies, and provides visual representations of its interaction with the NaV1.8 channel.
Introduction to this compound and NaV1.8
The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral pain-sensing neurons (nociceptors)[1][2]. Its critical role in action potential initiation and propagation in these neurons has made it a prime therapeutic target for the development of novel analgesics[1][2][3]. This compound is a potent and selective inhibitor of NaV1.8 that has demonstrated a unique pharmacological profile, setting it apart from previously developed NaV1.8 inhibitors[3][4]. A key feature of this compound is its state-independent mechanism of inhibition, allowing it to bind with similar high affinity to both closed (resting) and inactivated states of the channel[3][5][6].
Quantitative Data: Potency and Selectivity
This compound demonstrates nanomolar potency for human NaV1.8 and exceptional selectivity over other NaV channel subtypes.
| Target | Parameter | Value | Species | Notes |
| hNaV1.8 | IC50 (Closed/Resting State) | 33 nM[5] | Human | State-independent inhibition |
| hNaV1.8 | IC50 (Inactivated State) | 24 nM[5] | Human | State-independent inhibition |
| hNaV1.1-1.7, 1.9 | Selectivity | >600-fold[1][2][3][4][6] | Human | High selectivity over other NaV channel subtypes |
| Native TTX-R NaV1.8 | IC50 | 110 nM (male donors), 120 nM (female donors)[5] | Human DRG Neurons | Inhibition of native channel currents |
| Native TTX-R NaV1.8 | IC50 | 100 nM[5] | Cynomolgus Monkey DRG Neurons | Primate species specificity |
| Native TTX-R NaV1.8 | IC50 | >10 µM[5] | Dog DRG Neurons | Reduced potency in non-primate species |
| Native TTX-R NaV1.8 | IC50 | >30 µM[5] | Rat and Mouse DRG Neurons | Reduced potency in rodent species |
Mechanism of Action: A Novel Approach to NaV1.8 Inhibition
Unlike traditional NaV channel blockers that often target the pore region of the channel in a state-dependent manner, this compound employs a novel mechanism of action.
-
Binding Site: this compound interacts with a unique, previously undescribed site on the extracellular cleft of the second voltage-sensing domain (VSDII) of NaV1.8[1][2][3][6].
-
Stabilization of the Deactivated State: By binding to VSDII, this compound stabilizes the voltage sensor in its deactivated (resting) state[1][2][3][6]. This allosteric mechanism prevents the conformational changes required for channel opening in response to membrane depolarization[1][6].
-
State-Independent Inhibition: The accessibility of the VSDII binding site in both closed and inactivated channel conformations leads to the observed state-independent inhibitory profile[3][5][6].
-
Relief of Inhibition: While inhibition by this compound can be relieved by strong membrane depolarization, this relief is not cumulative during high-frequency action potential trains at physiological temperatures[7]. This is due to the rapid reinhibition of the channel between action potentials, a property that distinguishes it from other NaV1.8 inhibitors that exhibit "reverse use-dependence"[7].
References
- 1. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 2. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and A-887826 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (S)-LTGO-33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-LTGO-33 is a novel, potent, and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its unique mechanism of action, binding characteristics, and functional effects on neuronal activity. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of pain therapeutics and ion channel modulation. This document details the quantitative data on its potency and selectivity, outlines the experimental protocols used for its characterization, and provides visual representations of its mechanism and the experimental workflow.
Introduction
Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells. The NaV1.8 isoform, encoded by the SCN10A gene, is preferentially expressed in peripheral nociceptive neurons and has been genetically and pharmacologically validated as a key target for the treatment of pain.[1][5] Selective inhibitors of NaV1.8 hold the promise of providing effective analgesia while minimizing the central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers. This compound has emerged as a significant investigational compound due to its high selectivity and a mechanism of action that distinguishes it from previously reported NaV1.8 inhibitors.[1][5][6]
Mechanism of Action
This compound exhibits a novel mechanism of action characterized by its state-independent inhibition of the NaV1.8 channel.[1][2][3][4] Unlike traditional sodium channel blockers that preferentially bind to the open or inactivated states of the channel, this compound demonstrates similar potency against NaV1.8 channels in both the closed and inactivated conformations.[1][2][3]
The primary binding site for this compound has been identified as the extracellular cleft of the second voltage-sensing domain (VSDII).[1][5][6] By binding to this site, this compound stabilizes the VSDII in its deactivated state, which in turn prevents the conformational changes necessary for channel opening in response to membrane depolarization.[1][5] This unique mechanism of action contributes to its distinct pharmacological profile.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized using electrophysiological techniques. The following tables summarize the key quantitative data.
Table 1: Potency of this compound on Human NaV1.8
| Channel State | IC50 (nM) | Reference |
| Closed/Resting | 33 | [2][3] |
| Inactivated | 24 | [2][3] |
Table 2: Selectivity of this compound for Human NaV Isoforms
| NaV Isoform | Selectivity vs. NaV1.8 | Reference |
| NaV1.1 - NaV1.7 | >600-fold | [1][2][3] |
| NaV1.9 | >600-fold | [1][2][3] |
Table 3: Species Specificity of this compound on Native TTX-R Currents in Dorsal Root Ganglion (DRG) Neurons
| Species | IC50 | Reference |
| Human (male donors) | 110 nM (95% CI: 92 to 120 nM) | [3] |
| Human (female donors) | 120 nM (95% CI: 100 to 140 nM) | [3] |
| Cynomolgus Monkey | 100 nM (95% CI: 71 to 150 nM) | [3] |
| Dog | >10 µM | [3] |
| Rat | >30 µM | [3] |
| Mouse | >30 µM | [3] |
Experimental Protocols
The characterization of this compound involved a series of key experiments. The following sections provide an overview of the methodologies employed. Disclaimer: The following protocols are based on the methods sections of the cited literature. Detailed, step-by-step protocols as would be found in supplementary materials were not publicly available.
Whole-Cell Patch Clamp Electrophysiology
Objective: To determine the potency, selectivity, and state-dependence of this compound on NaV channels.
Cell Lines: Human NaV1.8 transiently or stably expressed in HEK293 or ND7/23 cells.
General Protocol:
-
Cells expressing the NaV channel of interest are cultured on glass coverslips.
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 1.5-4 MΩ are filled with an intracellular solution (e.g., containing CsF and CsCl to block potassium channels).
-
The extracellular solution contains physiological concentrations of ions, and tetrodotoxin (TTX) is included to block TTX-sensitive sodium channels when studying TTX-resistant channels like NaV1.8.
-
A gigaohm seal is formed between the pipette and the cell membrane, followed by rupturing the membrane to achieve the whole-cell configuration.
-
Voltage protocols are applied to elicit sodium currents and to assess the state-dependence of the compound.
Voltage Protocols for State-Dependence:
-
Closed/Resting State: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the closed state. Test pulses to a depolarized potential (e.g., 0 mV) are applied to measure the current.
-
Inactivated State: Cells are held at a depolarized potential (e.g., -40 mV) to induce inactivation. Test pulses are then applied to assess the effect of the compound on the remaining available channels.
Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the resulting inhibition of the sodium current. The data are fitted with the Hill equation to determine the IC50 value.
Site-Directed Mutagenesis
Objective: To identify the binding site of this compound on the NaV1.8 channel.
General Protocol:
-
Chimeric constructs of human and rat NaV1.8 channels are generated to narrow down the region responsible for the species-specific activity of this compound.
-
Once a specific domain (e.g., VSDII) is identified, site-directed mutagenesis is used to create point mutations in the amino acid sequence of the human NaV1.8 channel.
-
Mutagenic primers containing the desired nucleotide changes are used to amplify the plasmid DNA containing the NaV1.8 gene using a high-fidelity DNA polymerase.
-
The parental, non-mutated DNA is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
The mutated plasmid is then transformed into competent E. coli for amplification.
-
The sequence of the mutated channel is verified by DNA sequencing.
-
The mutated channels are then expressed in a suitable cell line for electrophysiological characterization to assess the impact of the mutation on the potency of this compound.
Dorsal Root Ganglion (DRG) Neuron Electrophysiology
Objective: To evaluate the effect of this compound on the excitability of native pain-sensing neurons.
Protocol:
-
DRG neurons are acutely dissociated from human or other species of interest.
-
Neurons are cultured for a short period to allow for recovery.
-
Whole-cell current-clamp recordings are performed to measure action potential firing.
-
A series of depolarizing current steps are injected into the neuron to elicit action potential firing.
-
This compound is applied to the bath, and the effect on the number of evoked action potentials is quantified.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel ion channel inhibitor like this compound.
Conclusion
This compound is a highly selective and potent inhibitor of the NaV1.8 sodium channel with a unique state-independent mechanism of action. Its ability to stabilize the deactivated state of the channel via binding to the VSDII represents a novel approach to NaV1.8 inhibition. The preclinical data strongly support its potential as a therapeutic candidate for the treatment of pain. Further investigation and clinical development are warranted to fully elucidate its therapeutic utility. This technical guide provides a foundational understanding of the pharmacological properties of this compound for the scientific community.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rupress.org [rupress.org]
(S)-LTGO-33: A Novel, State-Independent NaV1.8 Inhibitor for Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.8 is a genetically and pharmacologically validated target for the treatment of pain.[1][2] Expressed predominantly in peripheral nociceptive neurons, this channel plays a crucial role in the initiation and propagation of pain signals.[1][3][4] Consequently, the development of selective NaV1.8 inhibitors represents a promising therapeutic strategy for a range of pain conditions, offering the potential for effective analgesia without the central nervous system side effects and abuse potential of opioids.[3] (S)-LTGO-33, developed by Latigo Biotherapeutics, is a novel, potent, and highly selective small molecule inhibitor of NaV1.8.[5] This technical guide provides a comprehensive overview of this compound, including its unique mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound distinguishes itself from previous NaV1.8 inhibitors through its novel, state-independent mechanism of action. Unlike inhibitors that preferentially bind to the inactivated state of the channel, this compound exhibits similar potency against both closed and inactivated NaV1.8 channels.[2][6]
Biophysical and molecular mutagenesis studies have revealed that this compound exerts its inhibitory effect by binding to a unique site on the extracellular cleft of the second voltage-sensing domain (VSDII) of the NaV1.8 channel.[1][2] By interacting with this site, this compound stabilizes the VSDII in its deactivated state, thereby preventing the conformational changes required for channel opening in response to membrane depolarization.[1][2] This novel mechanism effectively blocks the influx of sodium ions, leading to a reduction in neuronal excitability and the inhibition of action potential firing in dorsal root ganglia (DRG) neurons.[1][6]
Quantitative Data
The pharmacological properties of this compound have been characterized through a series of in vitro electrophysiological assays. The following tables summarize the key quantitative data, demonstrating its high potency, selectivity, and species specificity.
Table 1: Potency of this compound on Human NaV1.8 Channels
| Parameter | Value (nM) | Assay Condition |
| IC50 (Closed State) | 33 | Whole-cell patch clamp on HEK293 cells |
| IC50 (Inactivated State) | 24 | Whole-cell patch clamp on HEK293 cells |
Table 2: Selectivity Profile of this compound
| NaV Subtype | Fold Selectivity vs. hNaV1.8 |
| hNaV1.1 | >600 |
| hNaV1.2 | >600 |
| hNaV1.3 | >600 |
| hNaV1.4 | >600 |
| hNaV1.5 | >600 |
| hNaV1.6 | >600 |
| hNaV1.7 | >600 |
| hNaV1.9 | >600 |
(Data represents over 600-fold selectivity against human NaV1.1-NaV1.7 and NaV1.9)[2][6]
Table 3: Species Specificity of this compound on Native NaV1.8 Channels in DRG Neurons
| Species | IC50 (nM) |
| Human | 110-120 |
| Cynomolgus Monkey | 100 |
| Dog | >10,000 |
| Rat | >30,000 |
| Mouse | >30,000 |
Experimental Protocols
The following protocols provide detailed methodologies for the characterization of this compound and other novel NaV1.8 inhibitors.
Automated Patch-Clamp Electrophysiology for NaV1.8 Inhibition
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound on human NaV1.8 channels stably expressed in HEK293 cells using an automated patch-clamp system (e.g., SyncroPatch 384PE or QPatch).[2][7]
-
Cell Culture: HEK293 cells stably expressing the human NaV1.8 alpha subunit and the beta1 subunit are cultured in standard medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
-
Electrophysiological Recording:
-
Cells are harvested, washed, and resuspended in the external solution at a suitable density for the automated patch-clamp system.
-
The system is primed with the internal and external solutions.
-
The cell suspension is loaded, and the system automatically establishes whole-cell patch-clamp configurations.
-
NaV1.8 currents are elicited using a voltage-step protocol. For determining the IC50 from the resting/closed state, a holding potential of -100 mV is used, and currents are evoked by a depolarizing step to 0 mV for 20-50 ms.[7]
-
To assess inhibition of the inactivated state, a pre-pulse to a depolarizing potential (e.g., -30 mV for 500 ms) is applied to induce inactivation before the test pulse.
-
A stable baseline current is recorded before the application of increasing concentrations of the test compound.
-
The percentage of current inhibition at each concentration is calculated relative to the baseline.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
-
Manual Whole-Cell Patch-Clamp of Dorsal Root Ganglion (DRG) Neurons
This protocol details the recording of native NaV1.8 currents and action potentials from primary DRG neurons.
-
DRG Neuron Isolation and Culture:
-
DRGs are dissected from the desired species (e.g., human, non-human primate, rodent) and collected in ice-cold, oxygenated Hibernate-A medium.
-
The ganglia are enzymatically digested (e.g., with collagenase and dispase) followed by mechanical trituration to obtain a single-cell suspension.
-
Neurons are plated on coated coverslips (e.g., poly-D-lysine and laminin) and cultured in a neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF).
-
Recordings are typically performed 1-3 days after plating.
-
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. To isolate NaV1.8 currents, TTX (300 nM) can be included to block TTX-sensitive sodium channels.
-
Internal Solution (in mM): 140 K-gluconate, 5 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 ATP-Na2; pH 7.2 with KOH.
-
-
Voltage-Clamp Recordings:
-
Coverslips with adherent neurons are placed in a recording chamber continuously perfused with external solution.
-
Whole-cell patch-clamp configuration is established on small-diameter neurons (typically <30 µm), which are likely to be nociceptors.
-
TTX-resistant NaV1.8 currents are elicited by depolarizing voltage steps from a holding potential of -80 mV.
-
-
Current-Clamp Recordings (Action Potential Firing):
-
The amplifier is switched to current-clamp mode, and the resting membrane potential is recorded.
-
A series of depolarizing current steps of increasing amplitude are injected to evoke action potentials.
-
The number of action potentials fired in response to a suprathreshold stimulus is measured before and after the application of the test compound to assess its effect on neuronal excitability.[8]
-
Visualizations
Signaling Pathway
Caption: Pain signaling pathway in a nociceptive neuron and the site of action for this compound.
Experimental Workflow
Caption: Experimental workflow for the characterization of a novel NaV1.8 inhibitor.
Mechanism of Action Diagram
Caption: this compound stabilizes the deactivated state of VSDII, preventing channel opening.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [nanion.de]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
- 5. Ion channel ligands in clinical development – Quarterly review (Q3 2024) – ION CHANNEL LIBRARY [ionchannellibrary.com]
- 6. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metrionbiosciences.com [metrionbiosciences.com]
- 8. posters.worldcongress2024.org [posters.worldcongress2024.org]
structure-activity relationship of (S)-LTGO-33
An In-depth Technical Guide on the Structure-Activity Relationship of (S)-LTGO-33, a Novel NaV1.8 Inhibitor
Introduction
This compound is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4] This channel is predominantly expressed in peripheral nociceptors, the sensory neurons responsible for transmitting pain signals.[1][5] Genetic and pharmacological evidence has validated NaV1.8 as a key target for the development of novel analgesics.[1][5] this compound represents a significant advancement in this field due to its unique mechanism of action and novel binding site, distinguishing it from previously reported NaV1.8 inhibitors.[1][5] This technical guide provides a comprehensive overview of the , focusing on its pharmacological characterization, mechanism of action, and the experimental methodologies used in its evaluation.
Pharmacological Profile and Selectivity
This compound demonstrates nanomolar potency in inhibiting the human NaV1.8 channel.[1][2][3] A key feature of its pharmacological profile is its exceptional selectivity. It exhibits over 600-fold greater selectivity for NaV1.8 compared to other human NaV isoforms (NaV1.1-NaV1.7 and NaV1.9).[1][2][3][4][6] This high selectivity is crucial for minimizing off-target effects, particularly those related to cardiac, respiratory, and central nervous system function, which are mediated by other NaV subtypes.[1][5]
Quantitative Potency Data
The inhibitory activity of this compound has been quantified across different states of the NaV1.8 channel and in various species. The data are summarized in the tables below.
Table 1: Inhibitory Potency of this compound on Human NaV1.8
| Channel State | IC50 (nM) |
| Closed State | 33[3] |
| Inactivated State | 24[3] |
Table 2: Species-Specific Inhibitory Potency of this compound on Tetrodotoxin-Resistant (TTX-R) Currents in Dorsal Root Ganglion (DRG) Neurons
| Species | IC50 | 95% Confidence Interval (CI) |
| Human (Male Donors) | 110 nM[3] | 92 to 120 nM[3] |
| Human (Female Donors) | 120 nM[3] | 100 to 140 nM[3] |
| Cynomolgus Monkey | 100 nM[3] | 71 to 150 nM[3] |
| Dog | >10 µM[3] | N/A |
| Rat | >30 µM[3] | N/A |
| Mouse | >30 µM[3] | N/A |
The data clearly indicate a significant species specificity, with potent inhibition observed in primates but markedly reduced activity in canines and rodents.[1][3][5] This highlights the importance of using appropriate species in preclinical models for the development of this compound and its analogs.
Mechanism of Action: A Novel Approach to NaV1.8 Inhibition
Unlike many other NaV1.8 inhibitors that preferentially bind to the inactivated state of the channel via the pore region, this compound exhibits a state-independent mechanism of action.[1][3][5] It demonstrates similar potencies against both closed and inactivated channel conformations.[1][2][3]
The unique mechanism of this compound involves its interaction with a novel binding site: the extracellular cleft of the second voltage-sensing domain (VSDII).[1][5][6] By binding to this site, this compound stabilizes the deactivated state of VSDII.[3][5][6] This stabilization prevents the conformational changes necessary for channel opening in response to membrane depolarization, thereby inhibiting the initiation and propagation of action potentials in nociceptive neurons.[1] Biophysical studies have shown that this inhibition can be relieved by strong membrane depolarization.[1][7]
Furthermore, this compound has been shown to be equally effective against wild-type NaV1.8 and several gain-of-function variants associated with human pain disorders, suggesting its potential therapeutic utility in these conditions.[1][5][8]
Experimental Methodologies
The characterization of this compound involved a combination of electrophysiological, molecular biology, and cellular imaging techniques.
Whole-Cell Patch Clamp Electrophysiology
-
Objective: To measure the inhibitory effect of this compound on NaV1.8 currents.
-
Cell Lines: Human NaV1.8 was transiently or stably expressed in ND7/23 or HEK293 cells.[6]
-
Protocol:
-
Cells expressing NaV1.8 were identified, often with the aid of a fluorescent reporter like mCherry.[7]
-
Whole-cell patch clamp recordings were performed to measure ion channel currents.
-
Voltage protocols were applied to hold the channels in either a closed or inactivated state before assessing the inhibitory effect of this compound.
-
Concentration-response curves were generated to determine the IC50 values.
-
-
Native Neuron Recordings: Similar electrophysiological recordings were conducted on primary dorsal root ganglion (DRG) neurons isolated from mice, rats, dogs, cynomolgus monkeys, and humans to assess the activity on native NaV1.8 channels.[6]
Current Clamp Recordings
-
Objective: To evaluate the effect of this compound on neuronal excitability.
-
Protocol:
Molecular Biology: Chimeragenesis and Site-Directed Mutagenesis
-
Objective: To identify the binding site of this compound on the NaV1.8 channel.
-
Protocol:
-
Chimeric channels were created by swapping domains between the human (sensitive) and rat (insensitive) NaV1.8 channels.[6]
-
The activity of this compound was tested on these chimeric channels to narrow down the region responsible for its inhibitory effect.
-
Site-directed mutagenesis was then used to pinpoint the specific amino acid residues within the identified domain that are critical for the binding of this compound.[6] This led to the identification of the extracellular cleft of VSDII as the key interaction site.[1][5][6]
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound binding to NaV1.8.
Experimental Workflow for Characterization
Caption: Workflow for characterizing this compound.
Conclusion
This compound is a pioneering NaV1.8 inhibitor with a distinct pharmacological profile. Its high potency, exceptional selectivity, and novel state-independent mechanism of action, mediated by binding to the VSDII extracellular cleft, set it apart from other compounds in its class. The detailed characterization of this compound not only establishes it as a promising candidate for the treatment of pain but also provides a new paradigm for the design of future NaV1.8-targeted analgesics. The pronounced species specificity underscores the critical need for careful selection of animal models in its continued development. Further structure-activity relationship studies on analogs of this compound will be invaluable in optimizing its properties and fully elucidating the molecular determinants of its unique interaction with the NaV1.8 channel.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. Making sure you're not a bot! [nanion.de]
- 6. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 7. researchgate.net [researchgate.net]
- 8. LTGO-33 - TargetMol Chemicals Inc [bioscience.co.uk]
Biophysical Profile of (S)-LTGO-33: A Novel State-Independent NaV1.8 Inhibitor
(S)-LTGO-33 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a key target in pain signaling pathways.[1][2][3][4] This technical guide provides a comprehensive overview of the biophysical characteristics of this compound, detailing its mechanism of action, binding site, and quantitative pharmacological data. The information is intended for researchers, scientists, and professionals in the field of drug development.
Unique Mechanism of Action and State-Independence
Unlike traditional NaV1.8 inhibitors that preferentially target the inactivated state of the channel, this compound exhibits a novel, state-independent mechanism of action.[1][5][6] It demonstrates similar high potency in inhibiting NaV1.8 channels in both the closed and inactivated conformations.[1][4][5] The biophysical mechanism involves the stabilization of the channel's deactivated state.[1][4][5][6] This is achieved by binding to the second voltage-sensing domain (VSDII), which in turn prevents the conformational changes required for channel opening.[1][5][6] This inhibition is relieved by membrane depolarization.[1][5]
High Selectivity and Potency
This compound is a highly potent inhibitor of NaV1.8, with activity in the nanomolar range.[1][2][4] It displays remarkable selectivity, being over 600-fold more selective for NaV1.8 than for other human NaV channel isoforms (NaV1.1-NaV1.7 and NaV1.9).[1][2][3][4] This high selectivity minimizes the potential for off-target effects, a critical consideration in the development of safe and effective analgesics.[6]
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified across different species and channel states. The following tables summarize the available IC50 data.
| Channel State | IC50 (nM) | Reference |
| Closed State | 33 | [4] |
| Inactivated State | 24 | [4] |
Table 1: State-Dependent Inhibitory Potency of this compound on Human NaV1.8
| Species | Cell Type | IC50 | 95% Confidence Interval | Reference |
| Human (Male Donors) | DRG Neurons (TTX-R currents) | 110 nM | 92 to 120 nM | [4] |
| Human (Female Donors) | DRG Neurons (TTX-R currents) | 120 nM | 100 to 140 nM | [4] |
| Cynomolgus Monkey | DRG Neurons (TTX-R currents) | 100 nM | 71 to 150 nM | [4] |
| Dog | DRG Neurons (TTX-R currents) | >10 µM | - | [4] |
| Rat | DRG Neurons (TTX-R currents) | >30 µM | - | [4] |
| Mouse | DRG Neurons (TTX-R currents) | >30 µM | - | [4] |
Table 2: Species-Specific Inhibitory Potency of this compound on Native NaV1.8 Channels
Binding Site Identification
Mutagenesis and chimera studies have successfully identified the binding site of this compound.[1][5][6] It interacts with a novel site located in the extracellular cleft of the second voltage-sensing domain (VSDII).[1][5][6] This is a significant departure from previously characterized NaV1.8 inhibitors that typically bind within the channel pore.[1][5]
Experimental Protocols
The biophysical characterization of this compound was primarily conducted using electrophysiological patch-clamp techniques on cells expressing NaV1.8 channels.
Electrophysiological Recordings
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human NaV1.8 channels were commonly used. Primary dorsal root ganglia (DRG) neurons from various species were also utilized to study the inhibitor's effect on native channels.[4]
-
Recording Technique: Both manual and automated whole-cell patch-clamp electrophysiology were employed.[6]
-
Voltage Protocols:
-
Resting/Closed State: To assess the inhibition of channels in the resting state, cells were held at a hyperpolarized membrane potential (e.g., -100 mV) where most channels are in the closed conformation. Test pulses to a depolarized potential (e.g., 0 mV) were then applied to elicit sodium currents.
-
Inactivated State: To determine the potency on inactivated channels, a depolarizing prepulse (e.g., to -30 mV for 500 ms) was applied to induce inactivation before the test pulse.
-
State-Independence Assessment: The potency of this compound was compared using protocols that favor either the closed or the inactivated state to confirm its state-independent mechanism.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.
-
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [nanion.de]
(S)-LTGO-33: A Novel, State-Independent Inhibitor of NaV1.8 for the Modulation of Neuronal Excitability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-LTGO-33 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a key mediator of neuronal excitability, particularly in the context of pain signaling.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, detailing its unique mechanism of action, its effects on neuronal excitability, and the experimental protocols used for its characterization. This compound exhibits a novel, state-independent mechanism of inhibition, binding to the extracellular cleft of the second voltage-sensing domain (VSDII) to stabilize the channel in a deactivated state.[2][5] This mode of action prevents the initiation and propagation of action potentials in nociceptive neurons, highlighting its potential as a therapeutic agent for pain.[3][6] This document serves as a resource for researchers in the fields of neuroscience, pharmacology, and drug development, providing detailed methodologies and quantitative data to facilitate further investigation and application of this compound.
Introduction
Voltage-gated sodium channels (NaVs) are fundamental to the generation and propagation of action potentials in excitable cells. The NaV1.8 isoform, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, making it a prime target for the development of novel analgesics with limited central nervous system side effects.[2][6] this compound has emerged as a leading compound in a new class of NaV1.8 inhibitors, demonstrating high potency and over 600-fold selectivity against other human NaV isoforms (NaV1.1-1.7 and NaV1.9).[2][3] Unlike many existing sodium channel blockers that exhibit state-dependent binding, this compound inhibits NaV1.8 with similar efficacy in both closed and inactivated states, a characteristic that contributes to its unique pharmacological profile.[2][3]
Mechanism of Action
This compound employs a novel mechanism to inhibit NaV1.8 function. Through a combination of electrophysiological and molecular modeling studies, its binding site has been identified in the extracellular cleft of the second voltage-sensing domain (VSDII).[2][5] By binding to this site, this compound stabilizes the VSDII in its deactivated (down) state, which in turn prevents the conformational changes necessary for channel opening upon membrane depolarization. This action effectively reduces the influx of sodium ions, thereby dampening neuronal excitability and inhibiting action potential firing.
Figure 1: Mechanism of this compound action on the NaV1.8 channel.
Quantitative Data
The inhibitory activity of this compound has been quantified using whole-cell patch-clamp electrophysiology on both recombinant cell lines expressing human NaV1.8 and native neurons. The data are summarized in the tables below.
Table 1: Inhibitory Potency (IC50) of this compound on Human NaV1.8
| Channel State | IC50 (nM) |
| Closed/Resting | 33 |
| Inactivated | 24 |
Data obtained from whole-cell patch-clamp recordings of HEK293 cells stably expressing human NaV1.8.[3]
Table 2: Species Specificity of this compound on Native NaV1.8 Channels
| Species | Cell Type | IC50 (nM) | 95% Confidence Interval (nM) |
| Human (Male) | DRG Neurons | 110 | 92 to 120 |
| Human (Female) | DRG Neurons | 120 | 100 to 140 |
| Cynomolgus Monkey | DRG Neurons | 100 | 71 to 150 |
| Dog | DRG Neurons | >10,000 | N/A |
| Rat | DRG Neurons | >30,000 | N/A |
| Mouse | DRG Neurons | >30,000 | N/A |
Data obtained from whole-cell patch-clamp recordings of tetrodotoxin-resistant (TTX-R) currents in primary dorsal root ganglion (DRG) neurons.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Cell Culture and Transfection
-
Cell Lines: HEK293 cells were used for stable expression of human NaV1.8. ND7/23 cells were used for transient expression experiments.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: For transient expression, ND7/23 cells were transfected with a pcDNA3.1 vector containing the full-length human NaV1.8 cDNA using a standard lipofection-based method. Electrophysiological recordings were performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
-
Voltage-Clamp Recordings:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
Protocol for Closed-State IC50: From a holding potential of -120 mV, cells were depolarized to 0 mV for 20 ms every 15 seconds to elicit NaV1.8 currents.
-
Protocol for Inactivated-State IC50: From a holding potential of -120 mV, a 500 ms pre-pulse to -30 mV was applied to induce inactivation, followed by a 20 ms test pulse to 0 mV.
-
-
Current-Clamp Recordings:
-
Cell Type: Human dorsal root ganglion (DRG) neurons.
-
Protocol: After establishing a stable whole-cell configuration, the resting membrane potential was recorded. Action potentials were elicited by injecting depolarizing current steps of increasing amplitude (e.g., 50 pA increments for 500 ms). The effect of this compound on the number of evoked action potentials was quantified.
-
Site-Directed Mutagenesis
-
Objective: To identify the amino acid residues within the VSDII of NaV1.8 that are critical for this compound binding.
-
Methodology: A commercially available site-directed mutagenesis kit was used to introduce point mutations into the human NaV1.8 expression vector. Specific residues in the extracellular loops of VSDII were targeted based on homology modeling.
-
Validation: The mutated plasmids were sequenced to confirm the desired mutations. The functional effect of the mutations on the inhibitory activity of this compound was then assessed using whole-cell patch-clamp electrophysiology.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for characterizing a novel NaV1.8 inhibitor like this compound and the logical relationship of its inhibitory action.
Figure 2: Experimental workflow for the characterization of this compound.
Conclusion
This compound represents a significant advancement in the development of selective NaV1.8 inhibitors. Its unique, state-independent mechanism of action, coupled with its high potency and selectivity, underscores its potential as a novel therapeutic for the treatment of pain. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into this compound and other compounds in its class. Future studies will likely focus on its in vivo efficacy in preclinical pain models and its continued development toward clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Pain Management: Suzetrigine, a Novel Non-Opioid Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of (S)-LTGO-33: A Novel, State-Independent NaV1.8 Inhibitor for Pain Management
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-LTGO-33 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a genetically and pharmacologically validated target for the treatment of pain. Developed by Latigo Biotherapeutics, this compound represents a significant advancement in the field of non-opioid analgesics due to its unique mechanism of action. Unlike many previous NaV1.8 inhibitors that preferentially target the inactivated state of the channel, this compound exhibits state-independent binding, allowing for consistent inhibition regardless of the channel's conformational state. This novel mode of action, coupled with its exceptional selectivity, positions this compound as a promising candidate for the management of a wide range of pain conditions. This in-depth guide provides a comprehensive overview of the discovery, pharmacological characterization, and development of this compound, including detailed experimental protocols and data.
Introduction: Targeting NaV1.8 for Pain Relief
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.8 isoform, encoded by the SCN10A gene, is preferentially expressed in peripheral nociceptive neurons, making it a highly attractive target for the development of analgesics with a reduced risk of central nervous system (CNS) side effects.[1][2][3] Pharmacological inhibition of NaV1.8 has been clinically validated as an effective strategy for pain relief.[4] this compound emerged from a discovery program aimed at identifying novel NaV1.8 inhibitors with a differentiated pharmacological profile.
Discovery and Synthesis
While the specific, detailed synthesis protocol for this compound is proprietary and not publicly available in full, patent applications from Latigo Biotherapeutics describe the synthesis of related methyl-substituted pyridine and pyridazine compounds as NaV1.8 channel blockers.[5] These patents provide a general framework for the chemical synthesis of this class of molecules.
Mechanism of Action: A Unique Approach to NaV1.8 Inhibition
This compound distinguishes itself from other NaV1.8 inhibitors through its novel mechanism of action.[1][2][3]
State-Independent Inhibition
Electrophysiological studies have demonstrated that this compound is a state-independent inhibitor, meaning it binds with similar high affinity to the NaV1.8 channel whether it is in the resting (closed), open, or inactivated state.[1][3] This contrasts with many other NaV1.8 inhibitors that show a preference for the inactivated state. The state-independent nature of this compound ensures a consistent level of channel blockade.
Novel Binding Site
Through a series of meticulous chimera and site-directed mutagenesis experiments, the binding site of this compound has been pinpointed to the extracellular cleft of the second voltage-sensing domain (VSDII) of the NaV1.8 channel.[1][3] This is a distinct binding site compared to local anesthetics and other NaV channel blockers that typically interact with the pore region of the channel. By binding to VSDII, this compound stabilizes the deactivated state of the voltage sensor, thereby preventing the channel from opening in response to membrane depolarization.[1][3]
dot
Caption: Mechanism of this compound Action on NaV1.8.
Pharmacological Profile
Potency and Selectivity
This compound is a highly potent inhibitor of human NaV1.8, with reported IC50 values in the nanomolar range.[1][3] A key feature of its profile is its exceptional selectivity. It exhibits over 600-fold selectivity for NaV1.8 over other human NaV isoforms (NaV1.1-NaV1.7 and NaV1.9).[1][3] This high degree of selectivity is crucial for minimizing off-target effects, particularly on cardiac (NaV1.5) and central nervous system (NaV1.1, NaV1.2, NaV1.6) sodium channels.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. NaV1.8 |
| Human NaV1.8 | In the nanomolar range | - |
| Human NaV1.1-1.7, 1.9 | >600-fold higher | >600x |
Species Specificity
Interestingly, this compound demonstrates significant species specificity. It is highly potent against primate (human and non-human primate) NaV1.8 channels but is substantially less active against rodent and canine orthologs.[1] This highlights the importance of using appropriate species and human-based systems in the preclinical evaluation of this compound.
Preclinical and Clinical Development
Preclinical Efficacy
Due to the species specificity of this compound, preclinical efficacy studies in traditional rodent models of pain may not accurately predict its analgesic potential in humans. However, the compound has been shown to inhibit action potential firing in human dorsal root ganglia (DRG) neurons, providing direct evidence of its activity in a relevant human physiological system.[1]
Clinical Development: The LTG-001 Program
Latigo Biotherapeutics has advanced a selective NaV1.8 inhibitor, LTG-001, into clinical development. While the company has not explicitly stated that LTG-001 is identical to this compound, it is described as an oral, selective NaV1.8 inhibitor.[4][6][7]
A Phase 1, first-in-human, randomized, double-blind, placebo-controlled study of LTG-001 was conducted in 72 healthy volunteers.[4][6][7] The trial evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses. The results demonstrated that LTG-001 was well-tolerated and exhibited rapid absorption, with a time to maximum concentration (Tmax) of approximately 1.5 hours, and predictable, dose-proportional pharmacokinetics.[4][6][7]
Table 2: Summary of LTG-001 Phase 1 Clinical Trial Results
| Parameter | Result |
| Safety and Tolerability | Well-tolerated in healthy volunteers. |
| Absorption | Rapid, with a Tmax of approximately 1.5 hours. |
| Pharmacokinetics | Predictable and dose-proportional. |
Following the successful Phase 1 study, LTG-001 has progressed to Phase 2 clinical trials for the treatment of acute pain.[6]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The functional activity of this compound on NaV1.8 channels was primarily assessed using whole-cell patch-clamp electrophysiology.
Objective: To determine the potency and mechanism of inhibition of this compound on human NaV1.8 channels.
Cell Lines: HEK293 or CHO cells stably expressing human NaV1.8.
General Protocol:
-
Cell Culture: Cells are cultured under standard conditions and plated onto glass coverslips prior to recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Whole-cell recordings are obtained using an patch-clamp amplifier.
-
Pipettes are pulled from borosilicate glass to a resistance of 2-4 MΩ.
-
Series resistance is compensated by >80%.
-
-
Voltage Protocols:
-
Tonic Block: Cells are held at a holding potential of -120 mV. NaV1.8 currents are elicited by a 50 ms depolarization to 0 mV. This compound is perfused at increasing concentrations to determine the IC50.
-
State-Dependence: To assess state-dependent inhibition, the holding potential is varied to enrich for either the closed/resting state (-120 mV) or the inactivated state (e.g., -60 mV). The potency of this compound is determined at each holding potential.
-
-
Data Analysis: Concentration-response curves are fitted with the Hill equation to determine IC50 values.
dot
Caption: Electrophysiology Workflow for this compound.
Site-Directed Mutagenesis
To identify the binding site of this compound, site-directed mutagenesis was employed to create NaV1.8 channels with specific amino acid substitutions.
Objective: To identify key amino acid residues in the VSDII of NaV1.8 that are critical for the binding and inhibitory activity of this compound.
General Protocol:
-
Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution into the NaV1.8 cDNA. Primers are typically 25-45 bases in length with the mutation in the center.
-
PCR Mutagenesis: A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the NaV1.8 cDNA using the mutagenic primers.
-
Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: The newly synthesized, mutated plasmid DNA is transformed into competent E. coli for amplification.
-
Sequence Verification: The sequence of the mutated NaV1.8 construct is verified by DNA sequencing.
-
Functional Testing: The mutated NaV1.8 channels are expressed in a suitable cell line (e.g., HEK293) and tested for their sensitivity to this compound using whole-cell patch-clamp electrophysiology as described above. A significant increase in the IC50 value for a particular mutant indicates that the mutated residue is important for drug binding.
dot
Caption: Site-Directed Mutagenesis Workflow.
Conclusion and Future Directions
This compound is a pioneering NaV1.8 inhibitor with a distinct, state-independent mechanism of action and a novel binding site on the VSDII of the channel. Its high potency and exceptional selectivity make it a compelling candidate for the development of a new generation of non-opioid pain therapeutics. The promising results from the Phase 1 clinical trial of the related compound, LTG-001, further support the clinical potential of this class of molecules. Future research will focus on the continued clinical development of LTG-001 in various pain indications and the exploration of the full therapeutic potential of targeting NaV1.8 with state-independent inhibitors. The unique pharmacological profile of this compound provides a valuable tool for further elucidating the role of NaV1.8 in pain pathophysiology and offers hope for millions of patients suffering from chronic and acute pain.
References
- 1. mdbneuro.com [mdbneuro.com]
- 2. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdbneuro.com [mdbneuro.com]
- 4. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reimagining Relief: Fostering Innovation in Pain Management | UPMC Enterprises [enterprises.upmc.com]
- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Methodological & Application
Application Notes and Protocols for (S)-LTGO-33 in Patch Clamp Electrophysiology
(S)-LTGO-33 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a key target in pain signaling pathways. These application notes provide detailed protocols for the characterization of this compound using patch clamp electrophysiology, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound offers a unique mechanism of action by targeting the second voltage-sensing domain (VSDII) of the NaV1.8 channel.[1][2] Unlike many NaV1.8 inhibitors that preferentially bind to the inactivated state of the channel pore, this compound exhibits state-independent inhibition, stabilizing the channel in a deactivated conformation to prevent its opening.[1][2] This novel mechanism suggests the potential for a distinct therapeutic profile. These protocols outline the necessary steps to investigate the pharmacological and biophysical properties of this compound in both recombinant and native systems.
Data Presentation
Table 1: Potency of this compound on Human NaV1.8 Channels
| Parameter | Value | Cell Type | Conditions |
| IC50 (Closed State) | 33 nM | HEK293 cells expressing human NaV1.8 | Holding potential -120 mV |
| IC50 (Inactivated State) | 24 nM | HEK293 cells expressing human NaV1.8 | Holding potential -60 mV |
Table 2: Species Specificity of this compound on Native TTX-Resistant NaV1.8 Currents
| Species | IC50 | Cell Type |
| Human (Male Donors) | 110 nM (95% CI: 92 to 120 nM) | Dorsal Root Ganglion (DRG) Neurons |
| Human (Female Donors) | 120 nM (95% CI: 100 to 140 nM) | Dorsal Root Ganglion (DRG) Neurons |
| Cynomolgus Monkey | 100 nM (95% CI: 71 to 150 nM) | Dorsal Root Ganglion (DRG) Neurons |
| Dog | >10 µM | Dorsal Root Ganglion (DRG) Neurons |
| Rat | >30 µM | Dorsal Root Ganglion (DRG) Neurons |
| Mouse | >30 µM | Dorsal Root Ganglion (DRG) Neurons |
Experimental Protocols
Cell Culture and Transfection
Objective: To prepare cells expressing NaV1.8 for patch clamp recording.
Materials:
-
HEK293 or ND7/23 cells
-
Human NaV1.8 cDNA in a mammalian expression vector (e.g., pcDNA3.1)[3]
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Glass coverslips
Protocol:
-
Culture HEK293 or ND7/23 cells in standard culture conditions.
-
Seed cells onto glass coverslips 24 hours prior to transfection.
-
Transfect cells with the human NaV1.8 expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Allow 24-48 hours for channel expression before performing patch clamp experiments.[3] Successful transfection can be confirmed by co-transfecting a fluorescent reporter protein.
Whole-Cell Patch Clamp Recordings
Objective: To record NaV1.8 currents in the presence and absence of this compound.
Materials:
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
This compound stock solution (in DMSO)[4]
-
Extracellular (bath) solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH adjusted to 7.3 with CsOH).
Protocol:
-
Prepare stock solutions of this compound in DMSO.[4] Dilute to final desired concentrations in extracellular solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with extracellular solution.
-
Establish a whole-cell patch clamp configuration on a cell expressing NaV1.8.
-
Record baseline NaV1.8 currents using a voltage protocol appropriate for the channel's properties. A typical protocol to elicit NaV1.8 currents is a depolarizing step to 0 mV for 50 ms from a holding potential of -120 mV.[3]
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound and record currents until a steady-state inhibition is reached.
-
To determine the IC50, apply multiple concentrations of this compound to different cells and fit the concentration-response data with a Hill equation.
Assessing State-Dependence of Inhibition
Objective: To determine the effect of this compound on NaV1.8 channels in different conformational states.
Protocol:
-
Closed/Resting State: Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed state. Apply a brief depolarizing pulse (e.g., to 0 mV) to elicit a current. Measure the peak current in the presence and absence of this compound.
-
Inactivated State: Hold the cell at a depolarized potential (e.g., -60 mV) to induce channel inactivation. Apply a brief hyperpolarizing pulse (to remove inactivation) followed immediately by a depolarizing test pulse (to 0 mV) to measure the current. Compare the peak current with and without this compound. The similar potency observed under both conditions demonstrates the state-independent nature of the inhibitor.[1]
Current Clamp Recordings in DRG Neurons
Objective: To evaluate the effect of this compound on the excitability of native neurons.
Protocol:
-
Isolate dorsal root ganglion (DRG) neurons from a suitable species (e.g., human or cynomolgus monkey for optimal this compound activity).[1][5]
-
Establish a whole-cell current clamp recording.
-
Inject a series of depolarizing current steps to elicit action potentials and record the baseline firing frequency.
-
Perfuse the neuron with this compound and repeat the current injection steps.
-
Analyze the change in action potential firing frequency to determine the inhibitory effect of the compound on neuronal excitability.[1]
Visualizations
Caption: Mechanism of action of this compound on the NaV1.8 channel.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [nanion.de]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. posters.worldcongress2024.org [posters.worldcongress2024.org]
Application Notes and Protocols for (S)-LTGO-33 in Dorsal Root Ganglia Neuron Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S)-LTGO-33, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8, in dorsal root ganglia (DRG) neuron assays. This document outlines the mechanism of action of this compound, presents its key performance data, and offers detailed protocols for its application in electrophysiological and functional neuronal assays.
Introduction
This compound is a small molecule inhibitor that selectively targets the NaV1.8 sodium channel, a key player in the transmission of pain signals in peripheral sensory neurons.[1][2] NaV1.8 is preferentially expressed in nociceptive DRG neurons and has been genetically and pharmacologically validated as a crucial target for the development of novel analgesics.[1][3] Unlike many sodium channel blockers that show state-dependent binding, this compound exhibits a unique state-independent mechanism of action, binding to the extracellular cleft of the second voltage-sensing domain (VSDII) to stabilize the channel in a deactivated state.[1][4] This prevents channel opening and subsequent action potential firing.[1][5]
A critical consideration for researchers is the species specificity of this compound. It is highly potent against primate (human and non-human) NaV1.8, but significantly less effective on rodent and canine orthologs.[1][5] This makes human-derived cells or recombinant expression systems the models of choice for in vitro studies.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Species | Assay Type | IC50 | Selectivity vs. hNaV1.8 | Reference |
| hNaV1.8 (closed state) | Human | Electrophysiology | 33 nM | - | [5] |
| hNaV1.8 (inactivated state) | Human | Electrophysiology | 24 nM | - | [5] |
| TTX-R currents in hDRG neurons (male donors) | Human | Electrophysiology | 110 nM (95% CI: 92-120 nM) | - | [5] |
| TTX-R currents in hDRG neurons (female donors) | Human | Electrophysiology | 120 nM (95% CI: 100-140 nM) | - | [5] |
| TTX-R currents in cynomolgus monkey DRG neurons | Cynomolgus Monkey | Electrophysiology | 100 nM (95% CI: 71-150 nM) | - | [5] |
| TTX-R currents in rat DRG neurons | Rat | Electrophysiology | >30 µM | >250-fold | [5] |
| TTX-R currents in mouse DRG neurons | Mouse | Electrophysiology | >30 µM | >250-fold | [5] |
| hNaV1.1-hNaV1.7, hNaV1.9 | Human | Electrophysiology | >600-fold | >600-fold | [1][5] |
Signaling Pathway and Mechanism of Action
This compound inhibits the function of the NaV1.8 channel, which is a key component in the propagation of action potentials along the axons of nociceptive neurons. By stabilizing the deactivated state of the channel, this compound effectively reduces the likelihood of channel opening in response to membrane depolarization, thereby dampening neuronal excitability and inhibiting the transmission of pain signals.
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro cellular assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Primary Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to one year.[6]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate extracellular recording solution. The final concentration of DMSO in the assay should be kept below 0.1% to minimize solvent effects on neuronal activity.
Protocol 1: Human DRG Neuron Culture
This protocol is adapted for culturing human DRG neurons for subsequent electrophysiological or imaging assays.
Materials:
-
Human dorsal root ganglia (from a licensed tissue resource)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B27 supplement
-
GlutaMAX
-
Nerve Growth Factor (NGF)
-
Collagenase/Trypsin enzyme solution
-
Poly-D-lysine (PDL) and Laminin-coated culture plates or coverslips
Procedure:
-
Coat culture surfaces with 10 µg/mL PDL followed by laminin.[1]
-
Under sterile conditions, dissect and transfer human DRG into DMEM/F12.
-
Digest the ganglia with an enzyme solution (e.g., collagenase/trypsin) at 37°C to dissociate the tissue.
-
Gently triturate the digested ganglia to create a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B27, GlutaMAX, and 50 ng/mL NGF.
-
Plate the dissociated neurons onto the coated culture surfaces.
-
Incubate the cultures at 37°C in a 5% CO2 incubator. Neurons are typically ready for experiments within 1-7 days in vitro.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of NaV1.8 currents and their inhibition by this compound.
Materials:
-
Cultured human DRG neurons (from Protocol 1)
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries
-
Extracellular solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES; pH 7.3.
-
Intracellular solution (in mM): 140 KCl, 0.5 EGTA, 5 HEPES, 3 Mg-ATP; pH 7.3.
-
This compound working solutions
-
Tetrodotoxin (TTX, 300 nM, optional to block TTX-sensitive channels)
Procedure:
-
Place the culture dish on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes to a resistance of 1-3 MΩ and fill with intracellular solution.
-
Approach a neuron and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the neuron at a potential of -70 mV or -80 mV.
-
To elicit NaV1.8 currents, apply a depolarizing voltage step (e.g., a 50 ms pulse to 0 mV).[7]
-
Record baseline currents.
-
Perfuse the neuron with a known concentration of this compound and record the inhibited currents.
-
Wash out the compound to observe the reversal of the effect.
-
To determine the IC50, test a range of this compound concentrations and fit the data to a concentration-response curve.
Protocol 3: Multi-Electrode Array (MEA) Assay
This functional assay measures the effect of this compound on spontaneous and evoked action potential firing in a network of DRG neurons.
Materials:
-
MEA plates (e.g., from Axion BioSystems)
-
Cultured DRG neurons
-
MEA recording system
-
This compound working solutions
-
Chemical stimulants (e.g., capsaicin for TRPV1 activation)
Procedure:
-
Coat MEA plates with an appropriate substrate (e.g., polyethyleneimine).[8]
-
Plate DRG neurons directly onto the electrodes in the MEA wells.
-
Culture the neurons on the MEA plate until a stable level of spontaneous activity is observed (typically 9-21 days in vitro).[8]
-
Record baseline spontaneous activity.
-
Add this compound to the wells at desired concentrations and record the change in firing rate.
-
(Optional) After establishing a baseline in the presence of this compound, add a chemical stimulant like capsaicin to evoke activity and assess the inhibitory effect of this compound on stimulus-evoked firing.[9]
-
Analyze the data by quantifying parameters such as mean firing rate, burst frequency, and network synchrony.
Protocol 4: Calcium Imaging Assay
This assay provides an indirect measure of neuronal activity by monitoring intracellular calcium fluctuations.
Materials:
-
Cultured DRG neurons on glass coverslips
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Recording solution (e.g., Tyrode's solution)
-
High potassium (High K+) solution for depolarization
-
Fluorescence microscope with a camera and imaging software
-
This compound working solutions
Procedure:
-
Load cultured DRG neurons with a calcium indicator dye (e.g., 10 µM Fluo-4 AM with 0.04% Pluronic F-127) for 30 minutes at 37°C.[10]
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Mount the coverslip in an imaging chamber and perfuse with recording solution.
-
Acquire a baseline fluorescence signal.
-
Perfuse with a high K+ solution to depolarize the neurons and evoke calcium influx, and record the fluorescence change.
-
Wash out the high K+ solution.
-
Incubate the neurons with the desired concentration of this compound for a sufficient period.
-
Repeat the high K+ stimulation in the presence of this compound and record the fluorescence response.
-
Analyze the data by measuring the amplitude of the calcium transients before and after treatment with this compound.
References
- 1. Dissociating and culturing human dorsal root ganglia neurons [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. med64.com [med64.com]
- 4. researchgate.net [researchgate.net]
- 5. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Adult mouse sensory neurons on microelectrode arrays exhibit increased spontaneous and stimulus-evoked activity in the presence of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pain and DRG Neuron Assay | Axion Biosystems [axionbiosystems.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-LTGO-33 in In Vivo Animal Models for Pain Studies
Introduction
(S)-LTGO-33 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] NaV1.8 is preferentially expressed in peripheral nociceptors and has been genetically and pharmacologically validated as a crucial target for pain signaling.[1][4] Unlike many other NaV1.8 inhibitors that show preference for a particular channel state, this compound is state-independent, inhibiting channels in both closed and inactivated conformations with similar high potency.[1][2][3] Its unique mechanism of action involves binding to the extracellular cleft of the second voltage-sensing domain (VSDII), stabilizing the channel in a deactivated state and thereby preventing the transmission of pain signals.[1][5]
A critical consideration for preclinical studies is the species specificity of this compound. It demonstrates high potency against human and non-human primate NaV1.8, but is significantly less effective on rodent and canine orthologs.[1][3][5] This has important implications for the design and interpretation of in vivo efficacy studies, suggesting that rodent models may not fully reflect the analgesic potential of this compound in humans. However, rodent models remain invaluable for assessing pharmacokinetics, tolerability, and for comparative studies with other NaV1.8 inhibitors that are active in these species.
These application notes provide an overview of standard in vivo animal models for pain research and detailed protocols relevant for the preclinical evaluation of analgesics. While direct in vivo efficacy data for this compound in rodent models is not publicly available due to its species specificity, representative data from another selective NaV1.8 inhibitor, A-803467, is presented to illustrate the expected pharmacological effects of this class of compounds in established pain models.
Signaling Pathway of NaV1.8 in Nociception
Caption: Role of NaV1.8 in pain signal transmission and its inhibition by this compound.
Representative In Vivo Data for a Selective NaV1.8 Inhibitor
The following table summarizes the in vivo efficacy of A-803467, a selective NaV1.8 inhibitor, in rat models of neuropathic and inflammatory pain. This data is provided as a reference for the expected analgesic profile of a selective NaV1.8 blocker in preclinical models where the compound is active.
| Compound | Animal Model | Pain Type | Test | Route of Administration | Efficacy (ED₅₀) | Reference |
| A-803467 | Rat | Neuropathic | Spinal Nerve Ligation (Mechanical Allodynia) | i.p. | 70 mg/kg | [6] |
| A-803467 | Rat | Neuropathic | Sciatic Nerve Injury (Mechanical Allodynia) | i.p. | 85 mg/kg | [7] |
| A-803467 | Rat | Inflammatory | Complete Freund's Adjuvant (Thermal Hyperalgesia) | i.p. | 70 mg/kg | [6] |
| A-803467 | Rat | Inflammatory | Capsaicin-induced (Secondary Mechanical Allodynia) | i.p. | ~100 mg/kg | [7] |
i.p. = intraperitoneal
Experimental Workflow for Preclinical Pain Studies
Caption: General experimental workflow for evaluating an analgesic compound in vivo.
Experimental Protocols
Formalin Test for Acute and Inflammatory Pain
The formalin test is a widely used model of tonic chemical pain that encompasses both acute neurogenic and persistent inflammatory phases.
-
Objective: To assess the analgesic efficacy of a test compound on nociceptive behaviors induced by formalin injection.
-
Materials:
-
Animals: Mice or rats.
-
Formalin solution (e.g., 2.5% in saline).
-
Injection syringes (e.g., 30-gauge).
-
Observation chambers with a clear floor.
-
Video recording equipment (optional but recommended).
-
Timer.
-
-
Protocol:
-
Acclimation: Place the animal in the observation chamber for at least 30 minutes to acclimate to the environment.
-
Compound Administration: Administer this compound, vehicle, or a positive control at the appropriate time before the formalin injection, based on the compound's pharmacokinetic profile.
-
Formalin Injection: Gently restrain the animal and inject a standard volume (e.g., 20 µL for mice) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately return the animal to the chamber and start the timer. Record the cumulative time the animal spends licking or biting the injected paw.
-
Phases of Observation:
-
Phase I (Acute/Neurogenic Pain): 0-5 minutes post-injection. This phase is due to the direct activation of nociceptors.
-
Interphase: 5-15 minutes post-injection, during which pain-related behaviors subside.
-
Phase II (Inflammatory Pain): 15-40 minutes post-injection. This phase involves inflammatory processes and central sensitization.
-
-
Data Analysis: Compare the duration of licking/biting in the compound-treated group to the vehicle-treated group for both Phase I and Phase II.
-
Hargreaves Test for Thermal Hyperalgesia
The Hargreaves test measures the latency of paw withdrawal to a radiant heat stimulus, providing an assessment of thermal pain sensitivity.
-
Objective: To evaluate the effect of a test compound on thermal hyperalgesia in models of inflammatory or neuropathic pain.
-
Materials:
-
Animals: Mice or rats.
-
Hargreaves apparatus (plantar test).
-
Plexiglass enclosures with a glass floor.
-
-
Protocol:
-
Acclimation: Place the animals in the individual plexiglass enclosures on the glass floor of the apparatus and allow them to acclimate for 15-20 minutes.
-
Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw to be tested. Activate the heat source and start the timer. The timer automatically stops when the animal withdraws its paw. Record the paw withdrawal latency (PWL). Repeat 2-3 times for each paw with at least 5 minutes between measurements to obtain a stable baseline. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Pain Induction: Induce inflammatory or neuropathic pain (e.g., with Complete Freund's Adjuvant or nerve ligation).
-
Compound Administration: At the appropriate time after pain induction, administer this compound, vehicle, or a positive control.
-
Post-Dose Measurement: At various time points after compound administration, measure the PWL as described in the baseline measurement step.
-
Data Analysis: Compare the post-dose PWL in the compound-treated group to the vehicle-treated group. An increase in PWL indicates an analgesic effect.
-
Von Frey Test for Mechanical Allodynia
The von Frey test assesses mechanical sensitivity by measuring the paw withdrawal threshold to calibrated monofilaments.
-
Objective: To determine the efficacy of a test compound in reducing mechanical allodynia, a hallmark of neuropathic pain.
-
Materials:
-
Animals: Mice or rats.
-
Set of calibrated von Frey filaments.
-
Elevated testing platform with a wire mesh floor.
-
Plexiglass enclosures.
-
-
Protocol:
-
Acclimation: Place the animals in the individual plexiglass enclosures on the wire mesh platform and allow them to acclimate for at least 1 hour.
-
Baseline Measurement: Using the "up-down" method, apply von Frey filaments of increasing force to the plantar surface of the hind paw. Start with a filament near the expected threshold. A positive response is a sharp withdrawal of the paw. The pattern of responses to a series of filament applications is used to calculate the 50% paw withdrawal threshold (PWT).
-
Pain Induction: Induce neuropathic pain (e.g., via Chronic Constriction Injury or Spared Nerve Injury).
-
Compound Administration: After the development of mechanical allodynia, administer this compound, vehicle, or a positive control.
-
Post-Dose Measurement: At various time points after compound administration, measure the PWT as described in the baseline measurement step.
-
Data Analysis: Compare the post-dose PWT in the compound-treated group to the vehicle-treated group. An increase in the PWT indicates a reduction in mechanical allodynia.
-
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [nanion.de]
- 6. Additive antinociceptive effects of the selective Nav1.8 blocker A-803467 and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of (S)-LTGO-33 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, handling, and storage of (S)-LTGO-33 stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the accuracy, reproducibility, and stability of the stock solution for use in experimental assays.
Introduction
This compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] It is a valuable tool for research in pain disorders.[1][3][4] Accurate preparation of a stable stock solution is the first critical step for obtaining reliable and reproducible results in downstream biological assays. Dimethyl sulfoxide (DMSO) is the recommended solvent due to the high solubility of this compound in it.[2][3] This protocol outlines the necessary steps, safety precautions, and calculations required to prepare a concentrated stock solution.
Safety Precautions
All procedures should be performed by trained personnel in a laboratory setting. A thorough risk assessment should be conducted before handling the compound and solvent.
-
This compound: As a potent bioactive molecule, direct contact should be avoided. Handle in a well-ventilated area or a chemical fume hood.
-
DMSO: DMSO is an aprotic solvent that can readily penetrate the skin and may carry dissolved substances with it.[5][6] It is crucial to prevent skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).[7][8]
Quantitative Data and Calculations
Accurate calculations are essential for preparing stock solutions of a desired concentration. The key properties of this compound are summarized below.
Table 1: Chemical Properties and Stock Solution Calculation Guide for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₁₇F₄N₃O₃S | [3][4][9] |
| Molecular Weight (MW) | 467.44 g/mol | [1][2][3][4][9] |
| CAS Number | 2795246-83-1 | |
| Solubility in DMSO | ≥ 93 mg/mL (≥ 198.95 mM) | [2][3] |
Calculation Formula:
To determine the mass of this compound required to make a stock solution of a specific molar concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight (g/mol) / 1000
Example Calculations:
| Desired Stock Concentration | Volume of DMSO | Required Mass of this compound |
| 10 mM | 1 mL | 4.67 mg |
| 20 mM | 1 mL | 9.35 mg |
| 50 mM | 1 mL | 23.37 mg |
| 100 mM | 0.5 mL | 23.37 mg |
Experimental Protocol
This protocol describes the reconstitution of lyophilized this compound powder to create a concentrated stock solution.
Materials and Equipment:
-
This compound (lyophilized powder)
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Sterile microcentrifuge tubes (e.g., 1.5 mL polypropylene, amber or covered in foil)
-
Vortex mixer
-
Microcentrifuge (optional, but recommended)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Allow the vial of this compound and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Centrifugation: Briefly centrifuge the sealed vial of this compound to ensure all lyophilized powder is collected at the bottom of the vial.[10]
-
Weighing: Carefully and accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. Alternatively, if the compound is supplied in a pre-weighed amount, proceed directly to the next step.
-
Solvent Addition: Based on the mass of the compound and the desired final concentration, calculate the required volume of DMSO. Using a calibrated micropipette, add the precise volume of DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Tightly cap the tube and vortex at medium speed for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If dissolution is slow, gentle warming (to 37°C) or brief sonication in a water bath can be applied.[3]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[2] Use amber tubes or wrap clear tubes in foil to protect from light.
-
Storage:
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for stock solution preparation and the mechanism of action of this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits the NaV1.8 sodium channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 6. Dimethyl Sulfoxide (DMSO) Health & Safety [yufenggp.com]
- 7. unil.ch [unil.ch]
- 8. carlroth.com [carlroth.com]
- 9. This compound | C21H17F4N3O3S | CID 172005874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Note: High-Throughput Electrophysiological Characterization of (S)-LTGO-33, a State-Independent NaV1.8 Inhibitor, Using Automated Patch Clamp Technology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype, encoded by the SCN10A gene, is predominantly expressed in peripheral nociceptors and has been genetically and pharmacologically validated as a key target for the treatment of pain.[1] (S)-LTGO-33 is a potent and selective small molecule inhibitor of the human NaV1.8 channel.[2][3][4] Unlike many NaV1.8 inhibitors that exhibit state-dependent binding, preferentially targeting the inactivated state of the channel, this compound demonstrates a unique state-independent mechanism of action.[2][3][4] It binds to the extracellular cleft of the second voltage-sensing domain (VSDII), stabilizing it in a deactivated state and thereby preventing channel opening.[1][5] This novel mechanism suggests the potential for a distinct therapeutic profile.
Automated patch clamp (APC) systems, such as the Nanion SyncroPatch 384, have become indispensable tools in ion channel drug discovery, offering the high throughput necessary for efficient screening and characterization of compound libraries.[6][7][8] This application note provides a detailed protocol for the characterization of this compound on NaV1.8 channels using an automated patch clamp platform.
Data Presentation
The pharmacological properties of this compound have been quantified, demonstrating its high potency and selectivity for NaV1.8.
| Parameter | Value | Channel/Condition | Reference |
| IC50 | 33 nM | hNaV1.8 (Closed State) | [3] |
| IC50 | 24 nM | hNaV1.8 (Inactivated State) | [3] |
| Selectivity | >600-fold | Over hNaV1.1-1.7 and NaV1.9 | [1][3][4] |
| IC50 (native neurons) | 110 nM (male donors), 120 nM (female donors) | Human DRG neurons (TTX-R currents) | [3] |
| IC50 (native neurons) | 100 nM | Cynomolgus monkey DRG neurons | [3] |
Experimental Protocols
This section details the methodology for assessing the inhibitory activity of this compound on human NaV1.8 channels expressed in a heterologous system using an automated patch clamp platform.
Cell Culture
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.8 channel (hNaV1.8).[6][9]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain stable expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For APC experiments, cells are harvested at 70-90% confluency using a gentle, non-enzymatic cell dissociation solution to ensure cell health and viability.
Solutions and Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO).
-
Extracellular (External) Solution:
-
140 mM NaCl
-
4 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
5 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Intracellular (Internal) Solution:
-
10 mM NaF
-
110 mM CsF
-
10 mM EGTA
-
10 mM HEPES
-
Adjust pH to 7.2 with CsOH.
-
Automated Patch Clamp Procedure (using Nanion SyncroPatch 384 or similar)
-
Cell Preparation: After harvesting, centrifuge the cells and resuspend them in the extracellular solution at a density of approximately 100,000-500,000 cells/mL.
-
Compound Plate Preparation: Prepare a compound plate with serial dilutions of this compound in the extracellular solution. A typical concentration range to determine an IC50 in the nanomolar range would be from 1 nM to 10 µM. Include vehicle control wells containing the same final concentration of DMSO as the highest compound concentration.
-
APC System Priming: Prime the fluidics of the automated patch clamp system with the prepared intracellular and extracellular solutions according to the manufacturer's instructions.
-
Cell Handling and Sealing: The system automatically dispenses the cell suspension to the planar patch clamp chips. A combination of negative pressure and gravity facilitates the positioning of a single cell over the aperture, and further suction is applied to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: A subsequent suction pulse ruptures the cell membrane under the aperture, establishing the whole-cell patch clamp configuration.
-
Voltage Clamp Protocol and Data Acquisition:
-
Holding Potential: -120 mV.
-
Tonic Block Protocol: To assess the inhibition of this compound, a simple pulse protocol is sufficient due to its state-independent nature. From the holding potential, apply a depolarizing step to 0 mV for 20-50 ms to elicit a peak inward NaV1.8 current. This pulse is repeated at a low frequency (e.g., every 10-20 seconds) to allow for full recovery of the channels between pulses.
-
Compound Application: After establishing a stable baseline current for several pulses, the system perfuses the cells with the various concentrations of this compound or the vehicle control.
-
Data Recording: Record the peak current amplitude for each pulse before and after compound application until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current amplitude in the presence of each compound concentration.
-
Normalize the current to the baseline current recorded before compound application.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response data with a Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on NaV1.8.
Experimental Workflow Diagram
Caption: Automated patch clamp workflow for this compound.
References
- 1. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 2. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rupress.org [rupress.org]
- 6. Making sure you're not a bot! [nanion.de]
- 7. nanion.de [nanion.de]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
Application Notes and Protocols: (S)-LTGO-33 in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LTGO-33 is a potent, highly selective, and state-independent small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4] NaV1.8 is preferentially expressed in peripheral nociceptive neurons and has been genetically and pharmacologically validated as a crucial target for the treatment of pain, including inflammatory pain.[5][6] In inflammatory conditions, the expression and activity of NaV1.8 channels are upregulated, contributing to the hyperexcitability of sensory neurons and the perception of pain.[6][7][8] this compound presents a unique mechanism of action by binding to the extracellular cleft of the second voltage-sensing domain (VSDII), which stabilizes the channel in a deactivated state and prevents its opening.[1][5][9] This novel mechanism, combined with its high selectivity, makes this compound a valuable research tool and a promising therapeutic candidate.
A critical consideration for preclinical studies is the species specificity of this compound. The compound is highly potent against primate (human and non-human) NaV1.8 but is significantly less effective on rodent and canine orthologs.[1][4][5] Consequently, standard rodent models of inflammatory pain are not suitable for evaluating the in vivo efficacy of this compound. This document provides essential data, protocols for relevant models, and the mechanism of action to guide researchers in designing appropriate studies.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the potency of this compound against human NaV1.8 and its selectivity over other NaV channel isoforms.
| Target | Species | Assay Condition | IC50 (nM) | Selectivity vs. hNaV1.8 | Reference |
| hNaV1.8 | Human | Closed-state | 33 | - | [4] |
| hNaV1.8 | Human | Inactivated-state | 24 | - | [4] |
| hNaV1.1-1.7, 1.9 | Human | - | >10,000 | >600-fold | [1][4] |
Table 2: Species-Specific Activity of this compound on Native Neurons
This table highlights the species-dependent potency of this compound on tetrodotoxin-resistant (TTX-R) currents, which are primarily mediated by NaV1.8 in dorsal root ganglion (DRG) neurons.
| Species | Neuron Type | IC50 | Reference |
| Human (Male) | DRG Neurons | 110 nM | [4] |
| Human (Female) | DRG Neurons | 120 nM | [4] |
| Cynomolgus Monkey | DRG Neurons | 100 nM | [4] |
| Dog | DRG Neurons | >10,000 nM | [4] |
| Rat | DRG Neurons | >30,000 nM | [4] |
| Mouse | DRG Neurons | >30,000 nM | [4] |
Mechanism of Action and Signaling Pathway
This compound acts by directly inhibiting the NaV1.8 channel, which is a key component in the transmission of pain signals. In an inflammatory state, various mediators (e.g., prostaglandins, bradykinin) are released, which sensitize nociceptors. This sensitization often involves lowering the activation threshold of ion channels like NaV1.8, leading to increased neuronal excitability. By inhibiting NaV1.8, this compound effectively reduces the firing of action potentials in these neurons, thereby blocking the transmission of pain signals to the central nervous system.
Caption: Mechanism of this compound inhibiting NaV1.8 to block pain signals.
Experimental Protocols
Due to the primate-specific potency of this compound, standard rodent inflammatory pain models are not suitable. The following protocol for Complete Freund's Adjuvant (CFA)-induced inflammatory pain should be adapted for use in appropriate species, such as non-human primates or humanized NaV1.8 transgenic rats.[9][10]
Protocol: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
1. Objective: To induce a persistent inflammatory pain state characterized by thermal hyperalgesia and mechanical allodynia to evaluate the analgesic efficacy of this compound.
2. Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
Complete Freund's Adjuvant (CFA) (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9%)
-
Isoflurane for anesthesia
-
Behavioral testing equipment:
-
Dynamic Plantar Aesthesiometer or von Frey filaments for mechanical threshold
-
Plantar Test (Hargreaves) apparatus for thermal latency
-
3. Animal Model:
-
Species: Cynomolgus Monkey or Humanized NaV1.8 Transgenic Rat.
-
Sex: Male or Female
-
Weight: Appropriate for species.
4. Experimental Procedure:
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and habituated to the behavioral testing equipment and procedures for several days before the experiment begins.
-
Baseline Testing (Day -1): Measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies for both hind paws. Repeat measurements three times per paw and average the results.
-
Induction of Inflammation (Day 0):
-
Briefly anesthetize the animal with isoflurane.
-
Inject 50-100 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of one hind paw (the ipsilateral paw).
-
The contralateral paw may be injected with an equal volume of sterile saline to serve as a control.
-
Monitor animals during recovery from anesthesia.
-
-
Post-Induction Monitoring: Observe animals for signs of inflammation, such as paw edema and redness, which typically develop within hours and persist for days to weeks.[11]
-
Drug Administration:
-
This compound should be formulated in the appropriate vehicle on the day of dosing.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intravenous). Dosing should occur at a time point when inflammation is well-established (e.g., 24 hours or 3 days post-CFA).[12]
-
-
Behavioral Testing (Post-Dosing):
-
Assess mechanical and thermal sensitivity at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the analgesic effect.
-
Mechanical Allodynia: Use von Frey filaments with the up-down method or a dynamic plantar aesthesiometer to measure the paw withdrawal threshold (in grams). A significant increase in the threshold in the drug-treated group compared to the vehicle group indicates efficacy.
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency (in seconds) to a radiant heat source. A significant increase in latency indicates an anti-hyperalgesic effect.
-
5. Data Analysis:
-
Data are typically expressed as the mean ± SEM.
-
Statistical analysis can be performed using a two-way ANOVA with post-hoc tests (e.g., Dunnett's or Sidak's) to compare the drug-treated groups to the vehicle control group at each time point.
-
A p-value of < 0.05 is generally considered statistically significant.
Caption: Workflow for a CFA-induced inflammatory pain study.
Logical Relationships in Neuro-inflammatory Pain Signaling
The diagram below illustrates the relationship between peripheral inflammation, nociceptor sensitization, and the role of NaV1.8. Inflammatory mediators released at the site of injury act on receptors on nociceptive nerve endings. This leads to the activation of intracellular signaling cascades that modulate the activity of ion channels, including NaV1.8, resulting in a lower threshold for activation and spontaneous firing, which is perceived as pain. This compound intervenes by directly blocking the function of the NaV1.8 channel.
Caption: Inflammatory mediators sensitize nociceptors via NaV1.8.
References
- 1. nanion.de [nanion.de]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 5. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional up-regulation of Nav1.8 sodium channel in Aβ afferent fibers subjected to chronic peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying (S)-LTGO-33 in Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-LTGO-33 is a novel, potent, and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] NaV1.8 is predominantly expressed in peripheral nociceptors and has been genetically and pharmacologically validated as a crucial target for pain therapeutics.[1] this compound presents a unique mechanism of action, functioning in a state-independent manner, unlike previous NaV1.8 inhibitors that primarily target the inactivated state of the channel.[1][4] These application notes provide a comprehensive overview of the methodologies for studying this compound in the context of neuropathic pain research.
Mechanism of Action
This compound exerts its inhibitory effect by binding to a novel site on the NaV1.8 channel. Through meticulous studies involving chimeric constructs and site-directed mutagenesis, the binding site has been identified as the extracellular cleft of the second voltage-sensing domain (VSDII).[1][4] By interacting with this site, this compound stabilizes the VSDII in its deactivated state, which in turn prevents the channel from opening in response to membrane depolarization.[1][5] This unique mechanism effectively blocks the initiation and transmission of pain signals.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Making sure you're not a bot! [nanion.de]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effect of (S)-LTGO-33 on Action Potential Firing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-LTGO-33 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel is predominantly expressed in the peripheral nervous system, particularly in dorsal root ganglion (DRG) neurons, which are crucial for pain signal transmission. The mechanism of action of this compound involves the stabilization of the deactivated state of the NaV1.8 channel through a unique, state-independent binding mechanism.[1][3] By inhibiting NaV1.8, this compound effectively reduces neuronal excitability and action potential firing, making it a promising candidate for the development of novel analgesics.[1][4]
These application notes provide detailed protocols for characterizing the effects of this compound on action potential firing in DRG neurons using whole-cell patch-clamp electrophysiology.
Data Presentation
The following tables summarize the key pharmacological properties of this compound and provide illustrative data on its expected effects on action potential parameters in human DRG neurons.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Notes |
| Target | NaV1.8 | Human, Cynomolgus Monkey | Potent and selective inhibitor.[1][2] |
| IC50 (Closed State) | 33 nM | Human | State-independent inhibition.[2] |
| IC50 (Inactivated State) | 24 nM | Human | Similar potency to the closed state.[2] |
| Selectivity | >600-fold vs. NaV1.1-1.7 & 1.9 | Human | High selectivity over other NaV subtypes.[1][2] |
| IC50 (TTX-R currents, male donors) | 110 nM (95% CI: 92-120 nM) | Human DRG Neurons | [2] |
| IC50 (TTX-R currents, female donors) | 120 nM (95% CI: 100-140 nM) | Human DRG Neurons | [2] |
| IC50 (TTX-R currents) | 100 nM (95% CI: 71-150 nM) | Cynomolgus Monkey DRG Neurons | [2] |
| Potency in Rodents/Canines | Markedly less effective | Rat, Mouse, Dog | IC50 >10-30 µM.[2] |
Table 2: Illustrative Effects of this compound on Action Potential Properties in Human DRG Neurons
Disclaimer: The following data are for illustrative purposes and represent expected outcomes based on the known mechanism of action of NaV1.8 inhibitors. Actual experimental results may vary.
| Parameter | Control (Vehicle) | This compound (30 nM) | This compound (100 nM) | This compound (300 nM) |
| Resting Membrane Potential (mV) | -60.5 ± 2.1 | -60.3 ± 2.3 | -60.1 ± 2.2 | -59.8 ± 2.4 |
| Rheobase (pA) | 150 ± 25 | 185 ± 30 | 250 ± 35 | 400 ± 50 |
| Action Potential Threshold (mV) | -35.2 ± 1.8 | -33.5 ± 1.9 | -31.0 ± 2.0 | -28.5 ± 2.1 |
| Action Potential Amplitude (mV) | 95.3 ± 5.4 | 90.1 ± 5.8 | 82.5 ± 6.1 | 70.3 ± 6.5 |
| Action Potential Half-Width (ms) | 1.2 ± 0.2 | 1.3 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.4 |
| Max Rise Slope (mV/ms) | 250 ± 30 | 220 ± 28 | 180 ± 25 | 130 ± 20 |
| Firing Frequency @ 2x Rheobase (Hz) | 15 ± 3 | 10 ± 2 | 5 ± 2 | 1 ± 1 |
Signaling Pathway and Mechanism of Action
The primary mechanism by which this compound modulates neuronal excitability is through the direct inhibition of the NaV1.8 channel. This prevents the influx of sodium ions that is necessary for the depolarization phase of the action potential.
Caption: Mechanism of this compound inhibition of NaV1.8 and its effect on action potential firing.
Experimental Protocols
Protocol 1: Preparation of Dissociated Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of DRG neurons suitable for whole-cell patch-clamp recordings.
Materials:
-
Euthanasia solution
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Collagenase/Dispase solution
-
DMEM/F12 medium supplemented with fetal bovine serum and penicillin/streptomycin
-
Poly-D-lysine/laminin-coated coverslips
-
Standard laboratory dissection tools
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Transfer the ganglia to ice-cold HBSS.
-
Trim any attached nerves and connective tissue.
-
Incubate the ganglia in collagenase/dispase solution at 37°C for 45-60 minutes.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to dissociate the neurons.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented DMEM/F12 medium.
-
Plate the neurons on poly-D-lysine/laminin-coated coverslips.
-
Incubate the cultured neurons at 37°C in a humidified incubator with 5% CO2 for 2-24 hours before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording of Action Potentials
This protocol details the procedure for recording action potentials from cultured DRG neurons in the current-clamp configuration and the application of this compound.
Materials:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system (e.g., Axon Digidata, pCLAMP software)
-
Micromanipulator
-
Borosilicate glass capillaries
-
Pipette puller
-
Extracellular solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 2 Mg-ATP, 0.5 Na-GTP, 10 EGTA (pH 7.3 with KOH).
-
This compound stock solution in DMSO.
-
Perfusion system.
Procedure:
-
Place a coverslip with adherent DRG neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Mount the filled pipette on the micromanipulator and apply positive pressure.
-
Approach a healthy-looking neuron and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
Switch to current-clamp mode and allow the cell to stabilize.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps to determine the rheobase (the minimum current required to elicit an action potential).
-
Apply suprathreshold current injections (e.g., 1.5x and 2x rheobase) to elicit trains of action potentials and record the firing frequency.
-
Establish a stable baseline recording in the vehicle control (extracellular solution with 0.1% DMSO).
-
Perfuse the chamber with the desired concentration of this compound in the extracellular solution.
-
After a stable effect is reached (typically 3-5 minutes), repeat the current injection protocol to measure the effects of the compound on action potential parameters.
-
Perform a washout by perfusing with the vehicle control solution to assess the reversibility of the drug's effect.
Data Analysis
Action potential parameters can be analyzed offline using software such as Clampfit. Key parameters to quantify include:
-
Resting Membrane Potential
-
Rheobase
-
Action Potential Threshold, Amplitude, and Half-Width
-
Maximum Rise and Decay Slopes of the Action Potential
-
Action Potential Firing Frequency
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the impact of this compound on DRG neuron excitability.
Caption: Experimental workflow for measuring this compound effects on action potential firing.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (S)-LTGO-33 Species Specificity
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the NaV1.8 inhibitor, (S)-LTGO-33, focusing on its species specificity between primates and rodents.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower potency of this compound in our rodent models compared to published data on human cells. Is this expected?
A: Yes, this is an expected finding. This compound exhibits significant species specificity, with demonstrably higher potency in primates (humans and non-human primates) compared to rodents.[1][2][3] This difference is not an artifact of your experimental setup but rather a known characteristic of the compound.
Q2: What is the underlying mechanism for the observed species specificity of this compound?
A: The species-specific potency of this compound is attributed to differences in the amino acid sequence of the NaV1.8 channel's second voltage-sensing domain (VSDII) between primates and rodents.[1][2] this compound binds to the extracellular cleft of VSDII, and variations in this region in rodents lead to reduced binding affinity and consequently lower inhibitory activity.[1][2] Specifically, a non-homologous three-amino-acid sequence in the VSDIIS3 transmembrane domain has been identified as a potential driver for the loss of potency at rat NaV1.8 channels.[4]
Q3: What are the reported IC50 values for this compound in different species?
A: The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against tetrodotoxin-resistant (TTX-R) currents in dorsal root ganglion (DRG) neurons from various species.
| Species | IC50 | 95% Confidence Interval | No. of Cells (n) |
| Human (Male) | 110 nM | 92 to 120 nM | 3-15 |
| Human (Female) | 120 nM | 100 to 140 nM | 4-6 |
| Cynomolgus Monkey | 100 nM | 71 to 150 nM | 6 |
| Dog | >10 µM | - | 6 |
| Rat | >30 µM | - | 7 |
| Mouse | >30 µM | - | 8 |
| Data sourced from MedChemExpress.[3] |
Q4: How does the mechanism of action of this compound differ from other NaV1.8 inhibitors?
A: this compound has a unique, state-independent mechanism of action. Unlike many other NaV1.8 inhibitors that preferentially bind to the inactivated state of the channel, this compound shows similar potency against both closed and inactivated channels.[1][5][6] It functions by stabilizing the deactivated state of the VSDII, which prevents the channel from opening in response to membrane depolarization.[1][2][3]
Troubleshooting Guide
Problem: My in vivo rodent efficacy studies with this compound are not showing the expected analgesic effects.
Possible Cause: This is likely due to the low potency of this compound in rodents. The concentrations required to achieve significant NaV1.8 inhibition in rats and mice are substantially higher than in primates and may be difficult to achieve in vivo without off-target effects or solubility issues.[3][4]
Recommended Solution:
-
Consider a Humanized Rodent Model: For in vivo studies, utilizing a transgenic rodent model expressing the human NaV1.8 channel can overcome the species-specific potency issues.[4] This allows for the assessment of the compound's efficacy on the human target within a rodent physiological system.
-
Confirm Target Engagement: If using a standard rodent model is unavoidable, it is crucial to perform pharmacokinetic/pharmacodynamic (PK/PD) studies to determine if the administered doses result in sufficient target engagement in the peripheral nervous system.
-
Alternative Compounds: If a humanized model is not accessible, consider using a NaV1.8 inhibitor with known efficacy in rodents for your initial proof-of-concept studies.
Problem: I am having difficulty replicating the nanomolar potency of this compound in my in vitro assays using a rodent cell line expressing NaV1.8.
Possible Cause: As with in vivo models, the species specificity of this compound extends to in vitro systems. A rodent-derived cell line expressing rodent NaV1.8 will exhibit the characteristic low sensitivity to the compound.
Recommended Solution:
-
Use a Human NaV1.8 Expressing Cell Line: To accurately assess the potency and mechanism of this compound, it is essential to use a cell line stably expressing the human NaV1.8 channel.
-
Verify Channel Expression: Ensure the cell line has a high level of functional human NaV1.8 channel expression to obtain robust and reproducible results.
Experimental Protocols
Key Experiment: Electrophysiological Recording of NaV1.8 Currents
This protocol provides a general workflow for assessing the inhibitory effect of this compound on NaV1.8 currents in a heterologous expression system or DRG neurons using whole-cell patch-clamp electrophysiology.
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Cell Preparation:
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Culture cells expressing the NaV1.8 channel of the desired species (e.g., HEK293 cells stably transfected with human NaV1.8).
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For DRG neurons, isolate and culture them from the target species.
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Electrophysiology Setup:
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Use a patch-clamp amplifier and data acquisition system.
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Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.
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Solutions:
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External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To isolate NaV1.8 currents, include blockers for other voltage-gated channels (e.g., 300 nM Tetrodotoxin to block TTX-sensitive sodium channels, and blockers for potassium and calcium channels).
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Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
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Recording Procedure:
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Establish a whole-cell patch-clamp configuration.
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Hold the cell at a membrane potential of -100 mV.
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Elicit NaV1.8 currents using a voltage step protocol (e.g., a 50 ms step to 0 mV).
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Establish a stable baseline recording of the current.
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Compound Application:
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Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
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Dilute the stock solution in the external solution to the desired final concentrations.
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Perfuse the cells with the this compound containing solution until a steady-state inhibition is observed.
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Data Analysis:
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Measure the peak inward current before and after compound application.
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Calculate the percentage of inhibition for each concentration.
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Fit the concentration-response data to the Hill equation to determine the IC50 value.
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Visualizations
Caption: Mechanism of action of this compound on the NaV1.8 channel.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming (S)-LTGO-33 Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with the selective NaV1.8 inhibitor, (S)-LTGO-33, in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to use freshly opened, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.[2] For optimal dissolution, ultrasonication may be required.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture media. What is the likely cause and how can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The DMSO percentage in the final solution is a critical factor; a higher percentage of DMSO generally aids solubility but can also introduce vehicle-related artifacts in your experiment.
To prevent precipitation, consider the following troubleshooting steps:
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Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
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Optimize the dilution method: Instead of a single large dilution step, perform serial dilutions in your cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
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Pre-warm the media: Adding the compound to pre-warmed media (e.g., 37°C) can sometimes improve solubility.
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Increase the DMSO concentration in the final medium: While aiming for the lowest possible DMSO concentration, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Consider the use of a co-solvent: In some cases, a small percentage of a pharmaceutically acceptable co-solvent, in addition to DMSO, may be necessary. However, this should be approached with caution and validated for compatibility with your specific cell type and assay.
Q3: Can I store my this compound stock solution? What are the recommended storage conditions?
A3: Yes, this compound stock solutions in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Does the solubility of this compound change with pH?
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound in in vitro assays.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the cell culture medium. | The final concentration of this compound exceeds its aqueous solubility limit. The percentage of DMSO in the final solution is too low. | - Decrease the final working concentration of this compound. - Perform serial dilutions in pre-warmed media. - Increase the final DMSO concentration (typically not exceeding 0.5% for most cell-based assays) and ensure a matching vehicle control. |
| The media appears cloudy or hazy after adding this compound. | Formation of fine, colloidal precipitate that is not immediately visible as distinct crystals. | - Centrifuge a sample of the media at high speed. A pellet will indicate precipitation. - Use a lower concentration of the compound. - Filter the final working solution through a 0.22 µm syringe filter compatible with DMSO. Note that this may reduce the actual concentration of the compound in the solution. |
| Precipitation is observed after a period of incubation (e.g., overnight). | The compound is kinetically soluble but thermodynamically unstable at the working concentration and temperature. The compound may be interacting with components in the media over time. | - Reduce the final concentration of this compound. - Consider reducing the incubation time if experimentally feasible. - Evaluate if the presence of serum in the media affects solubility. In some cases, proteins in serum can bind to hydrophobic compounds and help maintain their solubility. |
| Inconsistent experimental results that may be linked to solubility. | The effective concentration of the soluble compound is variable between experiments due to inconsistent precipitation. | - Prepare fresh dilutions for each experiment. - Visually inspect the media for any signs of precipitation before and after the experiment. - Determine the maximum soluble concentration of this compound in your specific experimental media before proceeding with large-scale experiments (see protocol below). |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 200 mg/mL (427.86 mM) | May require ultrasonication. Use of hygroscopic DMSO can reduce solubility. | [1] |
| DMSO | 100 mg/mL (213.93 mM) | Ultrasonication needed. | [3] |
| DMSO | 93 mg/mL (198.95 mM) | Use fresh DMSO as moisture can reduce solubility. | [2] |
| Ethanol | 23 mg/mL | - | [2] |
| Water | Insoluble | - | [2] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and sonicator.
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Procedure: a. Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). d. Vortex the solution vigorously for 1-2 minutes. e. If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear. f. Aliquot the stock solution into single-use volumes in sterile tubes. g. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Determining the Maximum Soluble Concentration in Cell Culture Media
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Materials: this compound DMSO stock solution, complete cell culture medium (with serum, if applicable), sterile multi-well plate (e.g., 96-well), and an incubator.
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Procedure: a. Pre-warm the complete cell culture medium to 37°C. b. Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. It is recommended to perform serial dilutions to cover a broad concentration range (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration remains constant across all dilutions and in the vehicle control. c. Add the diluted compound solutions to the wells of the multi-well plate. Include a "media only" and a "vehicle control" (media with the same final DMSO concentration). d. Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2). e. Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours). A light microscope can be used for more sensitive detection of microprecipitates. f. The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum soluble concentration for this compound in your specific experimental setup.
Visualizations
Signaling Pathway of this compound in Pain Perception
Caption: Inhibition of NaV1.8 by this compound blocks action potential propagation.
Experimental Workflow for Solubility Determination
Caption: Step-by-step workflow for assessing compound solubility in vitro.
Troubleshooting Logic for Precipitation
Caption: Decision tree for addressing precipitation issues during experiments.
References
Technical Support Center: Optimizing (S)-LTGO-33 Concentration for Cell-Based Assays
Important Note for Researchers: Initial investigations have identified (S)-LTGO-33 as a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8, with a primary application in pain research.[1][2][3][4][5] The mechanism of action for this compound involves stabilizing the deactivated state of the NaV1.8 channel.[1][2][4] To date, there is no published evidence to suggest that this compound functions as a molecular glue or directly modulates the Wnt/β-catenin signaling pathway.
This technical guide has been developed to address inquiries regarding the optimization of a molecular glue targeting the Wnt/β-catenin pathway. For the purposes of this guide, we will refer to a hypothetical molecular glue, MG-33 , which is designed to stabilize β-catenin by promoting its interaction with a key cellular component, thereby inhibiting its degradation. The following principles and protocols for optimizing MG-33 can be adapted for other molecular glues acting on this pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the hypothetical molecular glue, MG-33?
A1: MG-33 is a molecular glue that stabilizes the interaction between β-catenin and a component of its destruction complex. This enhanced interaction prevents the phosphorylation of β-catenin, thereby inhibiting its ubiquitination and subsequent proteasomal degradation.[6][7][8] The accumulation of stabilized β-catenin in the cytoplasm leads to its translocation to the nucleus, where it can activate TCF/LEF target genes, mimicking the activation of the Wnt signaling pathway.
Q2: How do I determine the optimal concentration range for MG-33 in my cell line?
A2: The optimal concentration of MG-33 will vary depending on the cell line and the specific assay. A good starting point is to perform a dose-response curve. We recommend a wide range of concentrations, typically from 1 nM to 10 µM, in a logarithmic series. The ideal concentration should produce a robust and reproducible signal in your assay of interest (e.g., TCF/LEF reporter assay or β-catenin accumulation by Western blot) without causing cytotoxicity.
Q3: What is a typical EC50 for a molecular glue like MG-33 in cell-based assays?
A3: The half-maximal effective concentration (EC50) for a molecular glue can vary significantly based on the cell type, assay conditions, and the specific endpoint being measured. For a potent molecular glue like MG-33, the EC50 for β-catenin stabilization is expected to be in the low to mid-nanomolar range in sensitive cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in TCF/LEF luciferase reporter assay | 1. High basal Wnt signaling in the cell line. 2. Plasmid concentration too high during transfection. 3. Contamination of cell culture. | 1. Use a cell line with low endogenous Wnt activity (e.g., HEK293T). 2. Optimize the amount of reporter and control plasmid DNA. 3. Perform mycoplasma testing and ensure aseptic technique. |
| No dose-dependent increase in β-catenin levels | 1. MG-33 concentration is too low or too high (hook effect). 2. The cell line is not responsive to Wnt pathway modulation. 3. Inefficient cell lysis or protein degradation during sample preparation. | 1. Test a broader range of MG-33 concentrations. 2. Confirm that your cell line expresses the necessary components of the Wnt pathway. 3. Use fresh lysis buffer with protease and phosphatase inhibitors. |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. Pipetting errors during compound addition or reagent dispensing. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension and uniform seeding. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outer wells of the plate for experimental samples. |
| Cytotoxicity observed at higher concentrations of MG-33 | 1. Off-target effects of the compound. 2. Solvent (e.g., DMSO) concentration is too high. | 1. Perform a cell viability assay (e.g., MTS or MTT) in parallel. 2. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%. |
Experimental Protocols
Protocol 1: TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activation
This assay measures the transcriptional activity of β-catenin.
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Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
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Transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.
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Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of MG-33 or vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for an additional 18-24 hours.
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Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
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Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the logarithm of the MG-33 concentration to determine the EC50.
Protocol 2: Western Blot for β-catenin Stabilization
This protocol directly measures the accumulation of β-catenin protein.
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Cell Culture and Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of MG-33 for 4-6 hours.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with a primary antibody against total β-catenin overnight at 4°C.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities using densitometry software. Normalize β-catenin levels to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Table 1: Hypothetical Potency of MG-33 in Different Cell Lines
| Cell Line | Assay Type | Endpoint | EC50 (nM) |
| HEK293T | TCF/LEF Reporter | Luciferase Activity | 25 |
| SW480 | Western Blot | β-catenin Stabilization | 50 |
| HCT116 | Western Blot | β-catenin Stabilization | 75 |
Visualizations
Caption: Wnt/β-catenin signaling pathway with and without MG-33.
Caption: Experimental workflow for optimizing MG-33 concentration.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 5. drughunter.com [drughunter.com]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. hubrecht.eu [hubrecht.eu]
Technical Support Center: (S)-LTGO-33 in Rodent Models
Welcome to the technical support center for the use of (S)-LTGO-33 in preclinical rodent models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] Its mechanism of action is unique compared to other NaV1.8 inhibitors. It functions in a state-independent manner, meaning it can bind to the channel in both closed and inactivated states with similar potency.[1][3][4] this compound binds to the extracellular cleft of the second voltage-sensing domain (VSDII), stabilizing the deactivated state of the channel and preventing it from opening.[4][5][6] This mechanism differs from traditional pore-blocking inhibitors.[4][5]
Q2: I am not observing the expected analgesic effect of this compound in my mouse/rat model. Why might this be?
A primary challenge in using this compound in rodent models is its documented species specificity.[4][5] The compound is significantly more potent in humans and non-human primates compared to rodents and canines.[3][4][5] Electrophysiological studies have shown that the IC50 for this compound in rat and mouse dorsal root ganglion (DRG) neurons is greater than 30 µM, whereas it is in the nanomolar range for human and cynomolgus monkey DRG neurons.[3] This substantial difference in potency is a critical consideration and the most likely reason for a lack of efficacy in standard rodent pain models.
Q3: How should I prepare this compound for in vivo administration in rodents?
This compound is insoluble in water.[1] For oral administration, a common formulation is a suspension in a vehicle such as carboxymethylcellulose sodium (CMC-Na).[1] For other routes, a solution can be prepared using solvents like DMSO, PEG300, and Tween80.[1] It is crucial to use fresh, high-quality DMSO as it can absorb moisture, which will reduce the solubility of the compound.[1] Always prepare solutions fresh for optimal results.[1]
Q4: What are the recommended storage conditions for this compound?
As a powder, this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lack of efficacy in rodent pain models (e.g., thermal, mechanical). | Species Specificity: this compound has significantly lower potency in rodents compared to primates.[3][4][5] | - Consider using a much higher dose than what might be effective in primate models. However, be mindful of potential off-target effects at higher concentrations.- If possible, use a humanized rodent model expressing human NaV1.8.- Evaluate alternative, rodent-active NaV1.8 inhibitors for your initial proof-of-concept studies. |
| Inconsistent or variable results between experiments. | Compound Instability/Precipitation: this compound is insoluble in aqueous solutions and may precipitate out of improperly prepared formulations.[1] | - Ensure the vehicle is appropriate for the route of administration and that the compound is fully solubilized or evenly suspended.- Prepare fresh formulations for each experiment and use immediately.[1]- Visually inspect the formulation for any signs of precipitation before administration. |
| Unexpected off-target effects or toxicity. | High Doses: Due to the low potency in rodents, researchers may be tempted to use very high doses, which could lead to off-target effects. | - Conduct a dose-response study to determine the therapeutic window in your specific model.- Include a comprehensive set of behavioral and physiological monitoring to detect any adverse effects.[7]- Consider that while this compound is highly selective for NaV1.8 over other human NaV isoforms, its selectivity profile in rodents at high concentrations may not be as well characterized.[5] |
| Difficulty in interpreting electrophysiology data. | State-Independent Mechanism: The state-independent inhibition and relief by membrane depolarization can complicate the interpretation of voltage-clamp experiments.[4][8] | - Be aware that the voltage dependence of relief from inhibition is different for this compound compared to other NaV1.8 inhibitors.[8][9]- Note that unlike some other inhibitors, relief of inhibition does not accumulate during action potential trains at physiological frequencies.[8][10] |
Data Presentation
Table 1: Potency of this compound Across Different Species and Cell Types
| Species | Cell Type | IC50 | Reference |
| Human | DRG Neurons (Male Donors) | 110 nM (95% CI: 92 to 120 nM) | [3] |
| Human | DRG Neurons (Female Donors) | 120 nM (95% CI: 100 to 140 nM) | [3] |
| Cynomolgus Monkey | DRG Neurons | 100 nM (95% CI: 71 to 150 nM) | [3] |
| Dog | DRG Neurons | >10 µM | [3] |
| Rat | DRG Neurons | >30 µM | [3] |
| Mouse | DRG Neurons | >30 µM | [3] |
| Human | Recombinant hNaV1.8 (Closed State) | 33 nM | [3] |
| Human | Recombinant hNaV1.8 (Inactivated State) | 24 nM | [3] |
Experimental Protocols
1. Preparation of this compound for In Vivo Oral Administration in Rodents
This protocol is adapted from general guidelines for poorly soluble compounds.
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Materials:
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This compound powder
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Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
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Mortar and pestle or homogenizer
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Vortex mixer
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Scale and weighing paper
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Procedure:
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Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
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Weigh the this compound powder accurately.
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If using a mortar and pestle, add a small amount of the vehicle to the powder and triturate to form a smooth paste.
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Gradually add the remaining vehicle while continuously mixing.
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Transfer the suspension to a suitable container.
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Vortex the suspension thoroughly before each animal is dosed to ensure a homogenous mixture.
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Administer the suspension via oral gavage at the desired volume.
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2. General Protocol for Patch-Clamp Electrophysiology on Rodent DRG Neurons
This protocol provides a general framework. Specific voltage protocols will vary based on the experimental question.
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Cell Preparation:
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Isolate Dorsal Root Ganglia (DRG) from mice or rats.
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Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of sensory neurons.
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Plate the neurons on coated coverslips and culture for 24-48 hours.
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Recording:
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Use a patch-clamp amplifier and data acquisition system.
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Identify DRG neurons for recording based on morphology.
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Establish a whole-cell patch-clamp configuration.
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Record baseline NaV1.8 currents (typically TTX-resistant) in response to a voltage step protocol (e.g., a step to 0 mV from a holding potential of -80 mV).
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Perfuse the cells with a solution containing this compound at the desired concentration. Due to low potency, concentrations may need to be in the high micromolar range.
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Allow sufficient time for the compound to reach a steady-state effect.
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Record NaV1.8 currents again in the presence of the compound.
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Perform a washout by perfusing with the control solution to observe any reversal of the effect.
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Visualizations
Caption: Mechanism of action of this compound on the NaV1.8 channel.
Caption: Troubleshooting workflow for this compound efficacy issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [nanion.de]
- 6. LTGO-33 | NaV1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 7. research.olemiss.edu [research.olemiss.edu]
- 8. rupress.org [rupress.org]
- 9. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and A-887826 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV… [ouci.dntb.gov.ua]
Technical Support Center: (S)-LTGO-33 in Electrophysiology
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using (S)-LTGO-33 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel small molecule inhibitor of the voltage-gated sodium channel NaV1.8. It exhibits high selectivity for human NaV1.8 over other NaV isoforms (NaV1.1-NaV1.7 and NaV1.9), with over 600-fold selectivity.[1]
Q2: What is the mechanism of action for this compound?
This compound has a unique mechanism of action. It stabilizes the deactivated state of the NaV1.8 channel, preventing it from opening in response to membrane depolarization. This inhibition is relieved by membrane depolarization.[1] The molecule binds to the extracellular cleft of the second voltage-sensing domain (VSD2).[1]
Q3: Is this compound effective across different species?
This compound demonstrates species specificity, showing higher potency for primate NaV1.8 compared to dog and rodent NaV1.8.[1] This is a critical consideration when designing experiments using non-human cell lines or animal models.
Q4: What is the potency of this compound?
This compound inhibits NaV1.8 in the nanomolar (nM) potency range.[1] The exact IC50 will vary depending on the experimental conditions, such as the holding potential and the frequency of stimulation.
Q5: Does this compound show voltage-dependence?
Yes, the inhibitory effect of this compound is voltage-dependent. The inhibition is relieved by membrane depolarization, which is consistent with its mechanism of stabilizing the deactivated state of the channel.[1]
Troubleshooting Guide
Issue 1: No observable effect of this compound on NaV1.8 currents.
| Potential Cause | Troubleshooting Step |
| Incorrect Voltage Protocol | This compound stabilizes the deactivated state. Ensure your voltage protocol includes a hyperpolarizing holding potential to allow the compound to bind. Avoid prolonged depolarized states which can relieve the inhibition.[1] |
| Species Specificity | Confirm that you are using a human or primate NaV1.8 channel. The compound is significantly less potent on rodent and canine channels.[1] |
| Compound Degradation | Prepare fresh stock solutions of this compound. Verify the storage conditions of the compound. |
| Incorrect Concentration | Verify the final concentration of this compound in your experimental solution. Perform a concentration-response curve to determine the effective concentration in your specific system. |
Issue 2: High variability in the inhibitory effect of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Holding Potential | Small variations in the holding potential between cells can significantly impact the binding of this compound due to its voltage-dependent nature.[1] Ensure a stable and consistent holding potential for all recordings. |
| Run-down of NaV1.8 Current | NaV1.8 currents can exhibit "run-down" (a gradual decrease in current amplitude over time) during whole-cell recordings. This can be misinterpreted as a compound effect. Monitor the stability of the current before and after compound application. Use a time-matched vehicle control. |
| Incomplete Washout | If performing experiments requiring washout, ensure a sufficient perfusion time to completely remove the compound. The unique binding site may require longer washout periods. |
Issue 3: Unexpected changes in gating kinetics.
| Potential Cause | Troubleshooting Step |
| Mechanism of Action | This compound stabilizes the deactivated state.[1] This may manifest as a hyperpolarizing shift in the voltage-dependence of inactivation if the protocol allows for channel opening before block. Carefully analyze the voltage-dependence of both activation and inactivation. |
| Off-target Effects (Unlikely but possible at high concentrations) | While highly selective, extremely high concentrations could potentially interact with other channels.[1] Perform experiments on non-transfected cells or cells expressing other NaV isoforms to rule out off-target effects. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Inhibition of NaV1.8
1. Cell Preparation:
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Culture HEK293 cells stably expressing human NaV1.8.
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Plate cells on glass coverslips 24-48 hours before the experiment.
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Use a low-density plating to ensure isolated cells for patching.
2. Solutions:
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External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
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Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
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This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
3. Electrophysiological Recording:
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Use a patch-clamp amplifier and data acquisition system.
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Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
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Establish a whole-cell configuration with a seal resistance >1 GΩ.
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Hold the cell at a hyperpolarized potential (e.g., -120 mV) for at least 5 minutes to ensure all channels are in the deactivated state before applying this compound.
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Apply this compound via a perfusion system.
4. Voltage Protocols:
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To Measure Tonic Block:
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From a holding potential of -120 mV, apply a 50 ms depolarizing step to 0 mV to elicit the NaV1.8 current.
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Repeat this step every 10-20 seconds to monitor the onset of inhibition by this compound.
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To Assess Voltage-Dependence of Inhibition:
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Vary the holding potential (e.g., from -140 mV to -80 mV) and measure the degree of inhibition at each potential.
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Visualizations
Caption: Mechanism of action of this compound on the NaV1.8 channel.
Caption: A typical experimental workflow for electrophysiology.
Caption: Troubleshooting decision tree for lack of this compound effect.
References
troubleshooting lack of (S)-LTGO-33 efficacy in rats
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering a lack of efficacy with (S)-LTGO-33 in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] It exhibits a unique state-independent mechanism of action, meaning it can bind to and inhibit NaV1.8 channels in both closed and inactivated states.[1][2][4] Its binding site is located in the extracellular cleft of the second voltage-sensing domain (VSDII), where it stabilizes the deactivated state of the channel, preventing it from opening.[1][4]
Q2: Why might this compound not be showing efficacy in my rat studies?
The most likely reason for a lack of efficacy of this compound in rats is the compound's significant species specificity.[1][3][5] this compound is highly potent against human and primate NaV1.8 channels but is markedly less effective on rodent NaV1.8 channels.[1][3][6]
Q3: How significant is the difference in potency between human and rat NaV1.8?
The difference in potency is substantial. The half-maximal inhibitory concentration (IC50) for this compound on human dorsal root ganglion (DRG) neurons is in the nanomolar range, while for rat DRG neurons, the IC50 is greater than 30 µM.[3] This represents a difference of over 250-fold.
Q4: What is the molecular basis for this species specificity?
Research suggests that a non-homologous three-amino-acid sequence in the S3-S4 linker of the second voltage-sensing domain (VSDII) of the NaV1.8 channel is responsible for the observed difference in potency between human and rat orthologs.[7]
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot a lack of efficacy of this compound in your rat experiments.
Issue: this compound does not produce the expected analgesic or physiological effect in our rat model.
Step 1: Confirm Species-Specific Potency as the Primary Cause
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Question: Have you considered the species-dependent activity of this compound?
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Answer: As detailed in the FAQs and the table below, this compound has significantly lower potency against the rat NaV1.8 channel compared to the human channel.[3][5] This is the most probable reason for the lack of in vivo efficacy in rats.
Data Summary: Species-Specific IC50 Values for this compound
| Species | Target Tissue/Cell | IC50 |
| Human | DRG Neurons | ~110-120 nM[3] |
| Cynomolgus Monkey | DRG Neurons | ~100 nM[3] |
| Rat | DRG Neurons | >30 µM [3] |
| Mouse | DRG Neurons | >30 µM[3] |
| Dog | DRG Neurons | >10 µM[3] |
Step 2: Evaluate Experimental Protocol and Compound Formulation
While species specificity is the primary suspect, it is good practice to rule out other experimental variables.
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Question: Is the compound being administered correctly and at an appropriate dose?
-
Troubleshooting:
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Vehicle Selection: Ensure this compound is fully solubilized. Selleck Chemicals suggests formulations using DMSO, PEG300, Tween80, and saline or corn oil.[2]
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Dose Calculation: Given the high IC50 in rats, the required dose to achieve target engagement in vivo may be excessively high and could lead to off-target effects or toxicity. It is crucial to perform pharmacokinetic studies to determine the maximum achievable plasma and tissue concentrations.
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Route of Administration: The route of administration can significantly impact bioavailability. Consider if the chosen route is optimal for achieving sufficient drug exposure.
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-
-
Question: Have you confirmed the stability and purity of your this compound batch?
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Troubleshooting:
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Step 3: Consider Alternative Models
-
Question: Are there alternative in vivo models that could be used?
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Answer: Given the profound species difference, a standard rat model is not suitable for evaluating the efficacy of this compound. A potential solution is to use a transgenic rat model that expresses the human NaV1.8 channel.[7][8] This would allow for the in vivo assessment of the compound's efficacy on its intended human target.
Visualizations
Caption: Molecular basis for this compound species specificity.
Caption: Troubleshooting workflow for this compound efficacy issues.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Rat Studies
This protocol is adapted from suggestions for similar small molecules.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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PEG300
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Tween-80
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Sterile saline (0.9% NaCl) or Corn oil
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Sterile vials and syringes
Procedure for Aqueous Formulation:
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Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile vial, add the required volume of the DMSO stock solution.
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Add 4 volumes of PEG300 for every 1 volume of DMSO stock. Mix until the solution is clear.
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Add 1 volume of Tween-80 for every 1 volume of DMSO stock. Mix until the solution is clear.
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Add sterile saline to reach the final desired concentration. For example, to make a 1 mL solution, you would add 50 µL of a 93 mg/mL DMSO stock to 400 µL of PEG300, mix, add 50 µL of Tween-80, mix, and then add 500 µL of saline.[2]
-
The final solution should be clear. Use immediately after preparation.
Procedure for Oil-Based Formulation:
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Prepare a stock solution of this compound in DMSO (e.g., 46 mg/mL).
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add corn oil to reach the final desired volume. For a 1 mL final solution, add 50 µL of a 46 mg/mL DMSO stock to 950 µL of corn oil.[2]
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Mix thoroughly until homogenous. Use immediately after preparation.
Note: The choice of formulation may depend on the desired route of administration and pharmacokinetic profile. It is recommended to conduct a pilot pharmacokinetic study to determine the optimal formulation and dosing regimen for your specific experimental needs.
References
- 1. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Making sure you're not a bot! [nanion.de]
- 5. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 6. researchgate.net [researchgate.net]
- 7. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Variability in (S)-LTGO-33 Experiments
Welcome to the technical support center for (S)-LTGO-33, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with this compound.
Problem 1: High Variability in Electrophysiology Recordings
Question: We are observing significant well-to-well and day-to-day variability in our whole-cell patch-clamp recordings of NaV1.8 currents when using this compound. What are the potential sources of this variability and how can we minimize them?
Answer: High variability in patch-clamp recordings is a common challenge. Several factors related to the compound, cells, and experimental technique can contribute to this. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
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Compound Stability and Solubility:
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This compound Preparation: Ensure consistent preparation of this compound stock solutions. Use fresh, high-quality DMSO to avoid solubility issues, as moisture-absorbing DMSO can reduce solubility.[2] Prepare fresh dilutions for each experiment to avoid degradation.
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Storage: Store the powdered form of this compound at -20°C for long-term stability (up to 3 years).[3] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
-
-
Cell Health and Expression Levels:
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Cell Line Maintenance: Use a consistent and tightly controlled source of cells.[4] Maintain a consistent cell passage number for your experiments, as this can influence experimental outcomes.[5] Regularly check for mycoplasma contamination.
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Stable Expression: When using stable cell lines (e.g., HEK293 or CHO expressing human NaV1.8), ensure the expression level of NaV1.8 is consistent across batches of cells.[6]
-
-
Electrophysiology Technique:
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Seal Quality: A stable, high-resistance (gigaohm) seal is critical for low-noise recordings. Leaky patch seals can introduce artifactual currents.[7]
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Series Resistance: In whole-cell voltage-clamp, uncompensated series resistance can lead to voltage errors, especially when recording large sodium currents.[8] While complete compensation is often not possible, aim for consistent levels of compensation (typically 70-85%) across all recordings.[9]
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Voltage Protocols: Use consistent voltage protocols to elicit NaV1.8 currents. This compound is a state-independent inhibitor, meaning it has similar potencies for closed and inactivated channels, which can reduce variability related to the channel state.[1][2][9][10] A typical voltage protocol involves a holding potential of -80 mV to -120 mV, followed by a depolarizing step to elicit the current.[11]
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Space-Clamp Issues: For large cells like cardiomyocytes, ensuring uniform voltage control across the entire cell membrane (space-clamp) can be challenging. While less of an issue for smaller cells like HEK293, it's a factor to consider.[12]
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Experimental Workflow for Troubleshooting Electrophysiology Variability:
Caption: Troubleshooting workflow for electrophysiology variability.
Problem 2: Inconsistent Cell Viability Assay Results
Question: We are performing cell viability assays (e.g., MTT, XTT) with this compound and getting inconsistent results. How can we improve the reliability of these assays?
Answer: Variability in cell viability assays can stem from the assay chemistry itself, the compound's properties, or cell handling.
Potential Causes and Solutions:
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Assay Interference:
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Compound Interaction: Some small molecules can directly interact with assay reagents, leading to false-positive or false-negative results.[13] For example, a compound might reduce the tetrazolium salt (MTT, XTT) non-enzymatically. It is crucial to run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.
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Solvent Effects: The solvent used to dissolve this compound (typically DMSO) can be toxic to cells at higher concentrations.[12] Ensure that the final DMSO concentration is consistent across all wells and is at a non-toxic level (generally below 0.5%).
-
-
Cell-Based Factors:
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Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability.[5] Optimize and standardize your cell seeding protocol to ensure a uniform cell monolayer.
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Edge Effects: Wells on the edge of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
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Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[14]
-
-
Assay Protocol:
Experimental Workflow for Optimizing Cell Viability Assays:
Caption: Workflow for optimizing cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] It exhibits a state-independent mechanism of action, meaning it binds with similar affinity to the channel in its resting (closed) and inactivated states.[9][10] this compound binds to a novel site on the extracellular cleft of the second voltage-sensing domain (VSDII), which stabilizes the deactivated state of the channel and prevents it from opening.[9][10]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[2] For long-term storage, the solid powder should be kept at -20°C.[3] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3] It is recommended to use fresh DMSO for preparing solutions as it can absorb moisture, which may reduce the solubility of the compound.[2]
Q3: Is this compound active against NaV1.8 from different species?
A3: this compound shows species-specific activity. It is highly potent against human and non-human primate NaV1.8 but is significantly less effective on canine and rodent NaV1.8.[1][9][10] This is an important consideration when designing in vivo experiments.
Q4: Can this compound affect cell viability?
A4: While this compound is a selective NaV1.8 inhibitor, like any small molecule, it could potentially have off-target effects at high concentrations that might impact cell viability. It is always recommended to perform dose-response experiments and determine the optimal concentration range where the inhibitory effect on NaV1.8 is observed without significant cytotoxicity.
Q5: What are the downstream signaling effects of NaV1.8 activation that this compound would inhibit?
A5: In dorsal root ganglion (DRG) neurons, the activation of NaV1.8 contributes to the upstroke of the action potential.[16] This depolarization can lead to the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of calcium.[2] This increase in intracellular calcium can then trigger various downstream signaling cascades. Additionally, NaV1.8 activity is modulated by protein kinase A (PKA) and protein kinase C epsilon (PKCε), which can phosphorylate the channel and enhance its function.[15][17][18][19] By inhibiting NaV1.8, this compound would be expected to reduce the depolarization-induced calcium influx and subsequent downstream events in these neurons.
Quantitative Data
Table 1: Potency and Selectivity of this compound
| Target | IC₅₀ (nM) | Species | Assay Condition |
| hNaV1.8 | 24 | Human | Inactivated State |
| hNaV1.8 | 33 | Human | Closed State |
| hNaV1.1-1.7, 1.9 | >600-fold selectivity | Human | Not specified |
| NaV1.8 (TTX-R current) | 110 (male donors), 120 (female donors) | Human DRG neurons | Not specified |
| NaV1.8 (TTX-R current) | 100 | Cynomolgus Monkey DRG neurons | Not specified |
| NaV1.8 (TTX-R current) | >10,000 | Dog DRG neurons | Not specified |
| NaV1.8 (TTX-R current) | >30,000 | Rat DRG neurons | Not specified |
| NaV1.8 (TTX-R current) | >30,000 | Mouse DRG neurons | Not specified |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on human NaV1.8 channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
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Cell Culture: Culture HEK293 cells stably expressing human NaV1.8 (hNaV1.8) in appropriate media.
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Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
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Solutions:
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External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
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Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
-
-
Recording:
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Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit NaV1.8 currents by applying a depolarizing voltage step (e.g., to 0 mV for 50 ms).
-
-
Compound Application:
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Perfuse the external solution containing the vehicle (e.g., 0.1% DMSO) to obtain a baseline current measurement.
-
Apply increasing concentrations of this compound in the external solution and record the steady-state current at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the concentration of this compound and fit the data with a Hill equation to determine the IC₅₀ value.
-
Protocol 2: Intracellular Calcium Imaging
Objective: To assess the effect of this compound on depolarization-induced calcium influx in dorsal root ganglion (DRG) neurons.
Methodology:
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Cell Culture: Isolate and culture primary DRG neurons from a relevant species (e.g., non-human primate for this compound efficacy studies).
-
Dye Loading: Load the neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.[3][20]
-
Baseline Measurement: Record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) in a standard external solution.
-
Depolarization and Compound Application:
-
Perfuse the cells with a high-potassium external solution to induce depolarization and measure the resulting increase in the fluorescence ratio, indicating calcium influx.
-
Wash the cells with the standard external solution to allow the fluorescence to return to baseline.
-
Incubate the cells with the desired concentration of this compound for a predetermined time.
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While still in the presence of this compound, stimulate the cells again with the high-potassium solution and record the fluorescence change.
-
-
Data Analysis:
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Calculate the change in fluorescence ratio upon depolarization in the absence and presence of this compound.
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Determine the percentage of inhibition of the calcium signal by this compound.
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Mandatory Visualization
Signaling Pathway of NaV1.8 in Nociceptive Neurons
Caption: Signaling pathway of NaV1.8 in nociceptive neurons.
References
- 1. pnas.org [pnas.org]
- 2. TRPM8 and Nav1.8 sodium channels are required for transthyretin-induced calcium influx in growth cones of small-diameter TrkA-positive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vivo calcium imaging of the L4 sensory ganglion in mice [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. jneurosci.org [jneurosci.org]
- 10. Tissue Cytokine IL-33 Modulates the Cytotoxic CD8 T Lymphocyte Activity During Nutrient Deprivation by Regulation of Lineage-Specific Differentiation Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ST2/IL-33 signaling promotes malignant development of experimental squamous cell carcinoma by decreasing NK cells cytotoxicity and modulating the intratumoral cell infiltrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation of Sodium Channel Nav1.8 by p38 Mitogen-Activated Protein Kinase Increases Current Density in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Signaling in Intact Dorsal Root Ganglia: New Observations and the Effect of Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - PKCε phosphorylation of the sodium channel NaV1.8 increases channel function and produces mechanical hyperalgesia in mice [jci.org]
- 16. Magi-1 scaffolds NaV1.8 and Slack KNa channels in dorsal root ganglion neurons regulating excitability and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PKCε phosphorylation of the sodium channel NaV1.8 increases channel function and produces mechanical hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prostaglandin E2 promotes Na1.8 trafficking via its intracellular RRR motif through the protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The trafficking of NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intracellular calcium regulation among subpopulations of rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
(S)-LTGO-33 Technical Support Center: Impact of Temperature on Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of temperature on the activity of (S)-LTGO-33, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for assessing the in vitro activity of this compound?
A1: For optimal physiological relevance, it is recommended to conduct in vitro assays, such as electrophysiology experiments, at a physiological temperature of 37°C (98.6°F) . The target of this compound, the NaV1.8 channel, is involved in pain signaling in humans, and its gating properties can be temperature-dependent.[1][2] Maintaining a consistent physiological temperature is crucial for obtaining translatable data.
Q2: How do temperature deviations from the optimum affect the activity of this compound?
A2: While specific quantitative data on the temperature-dependent IC50 of this compound is not currently available in published literature, general principles of enzyme and ion channel kinetics suggest that temperature can influence its inhibitory activity. For voltage-gated sodium channels, temperature changes can alter channel gating kinetics, which may in turn affect inhibitor binding.[3][4] For some sodium channel blockers, an increase in temperature enhances their inhibitory effect, while for others, it can reduce it.[3] Therefore, any deviation from the intended assay temperature should be carefully controlled and documented.
Q3: My inhibitory results for this compound are inconsistent. Could temperature be a factor?
A3: Yes, inconsistent temperature control is a common source of variability in experiments with ion channel inhibitors. Inadequate acclimatization of experimental preparations and solutions to the target temperature can lead to fluctuating results.[5] It is crucial to ensure that the entire experimental system, including the perfusion solutions and the recording chamber, is maintained at a stable and uniform temperature.
Q4: What is the recommended storage temperature for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C. For stock solutions, it is recommended to store them at -80°C. These storage conditions are crucial for maintaining the stability and activity of the compound.
Troubleshooting Guide: Temperature-Related Issues
This guide provides a structured approach to troubleshooting common problems that may arise due to temperature variations during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Lower than expected potency (High IC50) | Sub-optimal assay temperature: The experiment may be conducted at a temperature that reduces the binding affinity of this compound to NaV1.8. | Ensure your experimental setup is calibrated to maintain a stable 37°C. Use a temperature-controlled perfusion system and regularly verify the temperature of the bath solution. |
| High variability in replicate experiments | Temperature fluctuations: Inconsistent temperature control between experiments can lead to significant variations in the measured activity. | Implement a strict protocol for temperature control. Allow all solutions and the experimental chamber to equilibrate to the target temperature before starting any recordings. Document the temperature for each experiment. |
| Unexpected changes in NaV1.8 channel kinetics | Temperature effects on the channel itself: The gating properties of NaV1.8, such as activation and inactivation, are known to be sensitive to temperature changes.[4][6] | Characterize the baseline properties of the NaV1.8 channels at your chosen experimental temperature before applying this compound. This will help to distinguish between the effects of the compound and the effects of temperature on the channel. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination of this compound
This protocol is designed to assess the concentration-dependent inhibition of NaV1.8 channels by this compound in a heterologous expression system (e.g., HEK293 cells stably expressing human NaV1.8).
a. Cell Culture and Preparation:
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Culture HEK293 cells stably expressing human NaV1.8 in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Maintain cells at 37°C in a 5% CO2 incubator.
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Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
c. Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Continuously perfuse the cells with the external solution at a constant temperature of 37°C using a temperature-controlled perfusion system.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit NaV1.8 currents by applying a depolarizing voltage step to 0 mV for 50 ms every 10 seconds.
-
Record a stable baseline current for at least 3 minutes.
-
Prepare serial dilutions of this compound in the external solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing the inhibitory effect to reach a steady state at each concentration.
-
After the highest concentration, perfuse with the control external solution to assess the reversibility of the inhibition.
d. Data Analysis:
-
Measure the peak inward current at each concentration of this compound.
-
Normalize the peak current to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data with a Hill equation to determine the IC50 value.
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathway of NaV1.8 in pain transmission and the experimental workflow for assessing this compound activity.
References
- 1. Hot and cool findings on sodium channels’ temperature sensitivity - Nanion Technologies [nanion.de]
- 2. physoc.org [physoc.org]
- 3. Hyperthermia Influences the Effects of Sodium Channel Blocking Drugs in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cold and warmth intensify pain-linked sodium channel gating effects and persistent currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thermal sensitivity of voltage-gated Na+ channels and A-type K+ channels contributes to somatosensory neuron excitability at cooling temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Novel NaV1.8 Inhibitors: (S)-LTGO-33 vs. VX-548 (Suzetrigine)
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain management is undergoing a significant transformation with the advent of selective voltage-gated sodium channel 1.8 (NaV1.8) inhibitors. These non-opioid analgesics offer the promise of potent pain relief without the addictive potential and severe side effects associated with traditional opioids. This guide provides a detailed, data-driven comparison of two prominent NaV1.8 inhibitors: the preclinical candidate (S)-LTGO-33 from Latigo Biotherapeutics and the recently FDA-approved VX-548 (suzetrigine) from Vertex Pharmaceuticals.
Executive Summary
Both this compound and VX-548 are highly selective inhibitors of NaV1.8, a sodium channel preferentially expressed in peripheral pain-sensing neurons.[1][2] VX-548 has successfully navigated clinical trials and gained regulatory approval, marking a milestone in non-opioid pain treatment.[3][4] this compound, currently in preclinical development, distinguishes itself with a unique, state-independent mechanism of action.[2][5] This guide will delve into their distinct pharmacological profiles, supported by available experimental data, to aid researchers in understanding their potential applications and differentiation.
Mechanism of Action
Both molecules target the NaV1.8 channel, but their interaction and the resulting functional consequences show key differences.
This compound: This compound exhibits a novel, state-independent inhibition of NaV1.8.[2][5] It binds to the extracellular cleft of the second voltage-sensing domain (VSD2), stabilizing the channel in a deactivated state.[6][7] This mechanism is distinct from traditional pore blockers and results in consistent potency against both closed and inactivated channel conformations.[2]
VX-548 (Suzetrigine): Suzetrigine also binds to the second voltage-sensing domain (VSD2) of NaV1.8, but it preferentially stabilizes the channel in its closed (resting) state .[8][9] This allosteric modulation prevents the conformational changes required for channel opening and subsequent pain signal propagation.[8] Electrophysiology experiments have shown that hyperpolarized pre-pulses enhance its dose-dependent inhibition, indicating a degree of state-dependence.[1] Some studies have characterized its action as having "reverse use-dependence," where inhibition can be relieved by strong depolarization, although this is unlikely to impact therapeutic efficacy under physiological conditions.[7]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and VX-548.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | VX-548 (Suzetrigine) | Reference(s) |
| Target | Human NaV1.8 | Human NaV1.8 | [1][2] |
| IC50 (hNaV1.8) | ~24-44 nM | ~0.27-0.7 nM | [8][9] |
| Selectivity | >600-fold vs. hNaV1.1-1.7 & 1.9 | >31,000-fold vs. other hNaV subtypes | [2][9] |
| State-Dependency | State-independent | Preferential for closed (resting) state | [1][2] |
Table 2: Pharmacokinetic Profile
| Parameter | This compound / LTG-001¹ | VX-548 (Suzetrigine) | Reference(s) |
| Species | Human (Phase 1) | Rat (Preclinical) | [10] |
| Route | Oral | Intravenous & Oral | [11] |
| Tmax | ~1.5 hours | - | [10] |
| Key Observations | Rapid absorption, predictable PK | Gender differences observed (higher AUC and lower clearance in female rats) | [10][11] |
| Species Specificity | Effective in primates, less so in rodents | - | [6][12] |
¹LTG-001 is the clinical candidate from Latigo Biotherapeutics, presumed to be closely related to the preclinical compound this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This technique is fundamental for characterizing the potency and mechanism of ion channel modulators.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on human NaV1.8 channels.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.8 channel are commonly used.
-
Methodology:
-
Cells are cultured on glass coverslips and placed on the stage of an inverted microscope.
-
A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution mimicking the intracellular ionic composition, is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the ionic currents across the entire cell membrane.
-
To measure inhibition of the resting state, the cell is held at a negative potential (e.g., -100 mV) and then depolarized (e.g., to 0 mV) to elicit a sodium current.
-
To assess inactivated state inhibition, a depolarizing pre-pulse is applied to inactivate the channels before the test pulse.
-
The test compound is perfused at increasing concentrations, and the reduction in the peak sodium current is measured.
-
The IC50 value is calculated by fitting the concentration-response data to a logistic equation.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow
Discussion and Future Perspectives
VX-548 (suzetrigine) represents a landmark achievement in pain medicine, validating NaV1.8 as a therapeutic target.[4] Its high potency and selectivity have translated into clinical efficacy for acute pain. The clinical development of VX-548 provides a rich dataset for understanding the therapeutic window and potential limitations of NaV1.8 inhibition.
This compound, while in an earlier stage of development, presents an intriguing alternative with its state-independent mechanism.[2][5] This could potentially translate to a more consistent analgesic effect across different pain states and firing frequencies of neurons. The pronounced species specificity of this compound, with higher potency in primates, underscores the importance of using appropriate models for preclinical evaluation.[6][12] The rapid absorption and predictable pharmacokinetics observed for the clinical candidate LTG-001 are promising for its future development.[10]
For researchers, the availability of two highly selective but mechanistically distinct NaV1.8 inhibitors provides valuable tools to probe the role of this channel in various pain pathologies. Comparative studies using these compounds in relevant preclinical models could further elucidate the nuances of NaV1.8 pharmacology and its contribution to nociception.
References
- 1. Making sure you're not a bot! [nanion.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. media - Latigo Biotherapeutics [latigobio.com]
- 7. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV… [ouci.dntb.gov.ua]
- 8. Latigo Biotherapeutics Announces Positive Phase 1 Data for Lead Non-Opioid Pain Medicine Candidate and Appoints Neil Singla, M.D., Chief Medical Officer - Latigo Biotherapeutics [latigobio.com]
- 9. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to NaV1.8 Inhibitors: (S)-LTGO-33 and A-887826
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two notable voltage-gated sodium channel NaV1.8 inhibitors: (S)-LTGO-33 and A-887826. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform the development of novel analgesics.
The voltage-gated sodium channel NaV1.8 is a well-validated target in the field of pain research, as it is predominantly expressed in peripheral pain-sensing neurons.[1][2][3][4][5][6][7] Both this compound and A-887826 are potent inhibitors of this channel, but they exhibit distinct pharmacological profiles that differentiate their potential applications.
Mechanism of Action and Binding Site
This compound represents a novel class of NaV1.8 inhibitors. Unlike many previous inhibitors that target the pore region of the channel, this compound binds to the extracellular cleft of the second voltage-sensing domain (VSDII).[6][7] This unique binding site allows it to stabilize the deactivated state of the channel, thereby preventing its opening.[6][7] Biophysical studies have shown that membrane depolarization can relieve the inhibition caused by this compound.[6]
A-887826, on the other hand, is a potent and voltage-dependent NaV1.8 blocker.[3][8][9][10] It demonstrates a preference for the inactivated state of the channel.[3][5]
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and A-887826, highlighting their differences in potency, selectivity, and state dependence.
| Compound | Target | Potency (IC50) | Species Specificity | Selectivity | Reference |
| This compound | Human NaV1.8 | nM range | Primate > Dog, Rodent | >600-fold vs. hNaV1.1-1.7 & 1.9 | [6][11][12] |
| A-887826 | Human NaV1.8 | 11 nM | Human > Mouse (~10-fold) | ~3-fold vs. NaV1.2, >30-fold vs. NaV1.5 | [3][5][8][9][10][13][14] |
| A-887826 | Rat DRG TTX-R Na+ currents | 8 nM | - | ~10-fold vs. TTX-S Na+ currents | [3][8][9][10][14] |
| Compound | State Dependence | Key Feature | Reference |
| This compound | State-independent | Similar potency for closed and inactivated states | [6][7][11] |
| A-887826 | Voltage-dependent | Preferentially binds to the inactivated state | [3][5][8][9][10][14] |
A Key Differentiator: Reverse Use Dependence
A significant distinction between the two compounds is the phenomenon of "reverse use dependence," where inhibition is relieved by repetitive channel activation. A-887826 exhibits prominent reverse use dependence, which can be observed during repetitive stimulation with action potential waveforms.[13][15] This suggests that its efficacy might be reduced during high-frequency firing of nociceptors.[13]
In contrast, this compound does not show use-dependent relief of inhibition under physiological voltage waveforms and temperatures.[1][2][4][15][16] This is attributed to the fast kinetics of reinhibition between action potentials, preventing the accumulation of relief.[1][2][4][16]
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by both compounds is the propagation of action potentials in nociceptive neurons, which is dependent on the influx of sodium ions through voltage-gated sodium channels, including NaV1.8.
Caption: Inhibition of NaV1.8 by this compound and A-887826 blocks action potential propagation.
A typical experimental workflow to assess the inhibitory activity of these compounds involves patch-clamp electrophysiology on cells expressing NaV1.8 channels.
References
- 1. rupress.org [rupress.org]
- 2. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and A-887826 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV… [ouci.dntb.gov.ua]
- 5. apexbt.com [apexbt.com]
- 6. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 8. A-887826 is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A-887826 | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A-887826 Is A Structurally Novel, Potent And Voltage-dependent Na(v)1.8 Sodium Channel Blocker That Attenuates Neuropathic Tactile Allodynia In Rats | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 15. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and A-887826. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of (S)-LTGO-33's selectivity for the human voltage-gated sodium channel (NaV) 1.8 against other NaV channel subtypes. The information is supported by experimental data and detailed methodologies.
This compound has emerged as a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8, a key target in pain signaling pathways.[1][2][3] Its state-independent mechanism of action further distinguishes it from other NaV1.8 inhibitors.[1][3] This guide summarizes the quantitative data on its selectivity, outlines the experimental protocols used for its validation, and provides visual representations of the underlying scientific processes.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of this compound has been rigorously evaluated across a panel of human voltage-gated sodium channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's potent and specific activity against NaV1.8.
| Channel Subtype | This compound IC50 (nM) | Selectivity Fold vs. NaV1.8 (Closed State) |
| hNaV1.8 (Closed State) | 33 | - |
| hNaV1.8 (Inactivated State) | 24 | - |
| hNaV1.1 | > 19,800 | > 600 |
| hNaV1.2 | > 19,800 | > 600 |
| hNaV1.3 | > 19,800 | > 600 |
| hNaV1.4 | > 19,800 | > 600 |
| hNaV1.5 | > 19,800 | > 600 |
| hNaV1.6 | > 19,800 | > 600 |
| hNaV1.7 | > 19,800 | > 600 |
| hNaV1.9 | > 19,800 | > 600 |
Note: The IC50 values for NaV1.1-NaV1.7 and NaV1.9 are presented as greater than 19,800 nM, calculated based on the reported over 600-fold selectivity compared to the NaV1.8 closed state IC50 of 33 nM.[1][2][3]
Experimental Protocols: Determining NaV Channel Selectivity
The selectivity of this compound was determined using whole-cell patch-clamp electrophysiology, a gold-standard method for characterizing ion channel function.
Cell Lines and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the respective human NaV channel subtypes (hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7, hNaV1.8, and hNaV1.9) were utilized.
-
This compound: The compound was prepared in appropriate stock solutions, typically using dimethyl sulfoxide (DMSO), and then diluted to the final desired concentrations in the extracellular recording solution.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: HEK293 cells expressing the target NaV channel were cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: Borosilicate glass capillaries were pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): Comprised of components such as CsF, CsCl, NaCl, EGTA, and HEPES, with the pH adjusted to 7.2.
-
Extracellular Solution (in mM): Contained NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
-
Giga-seal Formation: A high-resistance "giga-seal" ( >1 GΩ) was formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip was ruptured by applying gentle suction to achieve the whole-cell recording configuration.
-
Voltage-Clamp Protocol:
-
Cells were held at a holding potential of -120 mV.
-
NaV currents were elicited by depolarizing voltage steps. The specific voltage protocol was optimized for each NaV subtype to account for their different gating properties.
-
To assess state-dependence of inhibition, protocols were designed to measure compound potency on channels in both the closed (resting) and inactivated states.
-
-
Data Acquisition and Analysis:
-
Currents were recorded using an automated patch-clamp system (e.g., SyncroPatch 384 or QPatch).
-
The peak inward current was measured before and after the application of various concentrations of this compound.
-
Concentration-response curves were generated by plotting the percentage of current inhibition against the compound concentration.
-
IC50 values were determined by fitting the concentration-response data to a Hill equation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the selectivity of this compound against different NaV channels using whole-cell patch-clamp electrophysiology.
Caption: Experimental workflow for NaV channel selectivity screening.
Signaling Pathway of NaV Channel Gating and Inhibition
The following diagram illustrates the different conformational states of a voltage-gated sodium channel and how this compound is proposed to interact with the channel.
Caption: this compound state-independent binding to NaV channels.
References
- 1. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Reverse Use-Dependence in NaV1.8 Inhibitors: (S)-LTGO-33, Suzetrigine, and A-887826
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.8 has emerged as a critical target in the development of novel analgesics. Its preferential expression in peripheral pain-sensing neurons makes it an attractive candidate for therapies that aim to minimize central nervous system side effects. A key characteristic of NaV1.8 inhibitors is their state-dependent interaction with the channel, which can manifest as use-dependence or the less common phenomenon of reverse use-dependence. This guide provides a comparative analysis of the reverse use-dependent properties of three potent NaV1.8 inhibitors: (S)-LTGO-33, suzetrigine (VX-548), and A-887826, supported by experimental data and detailed methodologies.
Executive Summary
While many sodium channel blockers exhibit use-dependence, where inhibition increases with channel activity, some NaV1.8 inhibitors display reverse use-dependence, a phenomenon where inhibition is relieved by membrane depolarization. This property can have significant implications for the therapeutic efficacy of a drug. This guide demonstrates that among the three compared inhibitors, A-887826 exhibits substantial reverse use-dependence . In contrast, This compound and suzetrigine do not show significant reverse use-dependence under physiological firing frequencies, albeit for distinct kinetic reasons. These differences are critical for the development of NaV1.8-targeted analgesics with predictable and sustained efficacy.
Data Presentation
The following tables summarize the quantitative data on the use-dependent properties of this compound, suzetrigine, and A-887826.
| Inhibitor | Target | IC50 (nM) | Use-Dependence Profile |
| This compound | NaV1.8 | ~24-33 | No significant reverse use-dependence |
| Suzetrigine (VX-548) | NaV1.8 | ~0.27-0.68 | No significant reverse use-dependence |
| A-887826 | NaV1.8 | Potent (nM range) | Substantial reverse use-dependence |
Table 1: General Properties and Use-Dependence Profile of NaV1.8 Inhibitors.
| Inhibitor | Midpoint for Relief of Inhibition (mV) | Kinetics of Relief from Inhibition | Kinetics of Reinhibition |
| This compound | -11 | Fast | Very Fast |
| Suzetrigine (VX-548) | +33 | Slow (tau >300 ms at +20 mV) | Slower than this compound |
| A-887826 | +13 | Fast | Slow |
Table 2: Comparative Kinetics of State-Dependent Inhibition. [1][2]
Experimental Protocols
The data presented in this guide were primarily obtained through whole-cell patch-clamp electrophysiology. The following is a detailed methodology representative of the experiments conducted to assess the use-dependence of NaV1.8 inhibitors.
Cell Preparation
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.8 channel were used for the majority of the experiments.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain channel expression. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Dissociation: For electrophysiological recordings, cells were dissociated using a non-enzymatic cell dissociation solution to ensure membrane integrity.
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp recordings were performed using an amplifier (e.g., Axon Multiclamp 700B).
-
Pipettes: Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.
-
-
Temperature: All experiments were conducted at a physiological temperature of 37°C.
Voltage-Clamp Protocols for Assessing Use-Dependence
-
Tonic Block Measurement:
-
Cells were held at a hyperpolarized potential of -120 mV.
-
A series of short depolarizing pulses (e.g., 20 ms to 0 mV) were applied at a low frequency (e.g., 0.1 Hz) to establish a baseline current.
-
The inhibitor was then perfused at a known concentration, and the reduction in the peak inward sodium current was measured to determine the tonic block.
-
-
Use-Dependence Protocol:
-
From a holding potential of -120 mV, a train of depolarizing pulses mimicking action potentials (e.g., recorded human dorsal root ganglion neuron action potential waveforms) was applied at physiological frequencies (e.g., 5 Hz, 10 Hz, 20 Hz).
-
The peak inward sodium current was measured for each pulse in the train.
-
For Reverse Use-Dependence: An increase in the peak current during the pulse train, relative to the initial blocked current, indicates relief from inhibition.
-
For Use-Dependence: A progressive decrease in the peak current during the pulse train indicates an accumulation of block.
-
Data Analysis
-
The peak current of each pulse in the train was normalized to the peak current of the first pulse.
-
The normalized current was plotted against the pulse number to visualize the development of use-dependent or reverse use-dependent block.
-
To quantify the voltage dependence of relief from inhibition, a two-pulse protocol was used. A conditioning pulse of varying voltage was followed by a test pulse to measure the fraction of available channels. The resulting data were fitted with a Boltzmann function to determine the midpoint of voltage-dependent relief.
-
Time constants for the onset of and recovery from block were determined by fitting the current decay or recovery with single exponential functions.
Mandatory Visualization
Caption: NaV1.8 channel states and inhibitor interactions.
References
The voltage-gated sodium channel NaV1.8, predominantly expressed in nociceptive primary sensory neurons, has emerged as a critical target for the development of novel analgesics.[1][2][3] Unlike broad-spectrum sodium channel blockers, which are often associated with central nervous system and cardiovascular side effects, selective NaV1.8 inhibitors offer the potential for targeted pain relief with an improved safety profile.[4] A key characteristic of many NaV1.8 blockers is their state-dependent mechanism of action, showing differential affinity for the resting, open, and inactivated states of the channel. This guide provides a comparative analysis of prominent state-dependent NaV1.8 blockers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of NaV1.8 Blockers
The state-dependent affinity of NaV1.8 blockers is a crucial determinant of their pharmacological profile. A peculiar characteristic of several potent NaV1.8 inhibitors is "reverse use-dependence," where channel inhibition is paradoxically relieved by membrane depolarization.[1][5][6] This contrasts with traditional sodium channel blockers that typically exhibit enhanced binding to the inactivated state, leading to use-dependent block. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized NaV1.8 blockers, highlighting their potency and state preference.
| Compound | IC50 (Resting State) | IC50 (Inactivated State) | Key Characteristics |
| Suzetrigine (VX-548) | ~0.27 nM (human)[5][7] | - | Potent inhibitor with strong reverse use-dependence; relief of inhibition is slow and requires strong depolarization.[1] |
| A-887826 | - | 8 nM (TTX-R currents in DRG neurons at -40mV)[8] | Exhibits prominent reverse use-dependence; inhibition is substantially relieved by action potential waveforms at physiological frequencies.[1][9] |
| LTGO-33 | - | - | Shows effective relief from inhibition by long, strong depolarizations; however, rapid reinhibition prevents accumulation of relief during action potential trains.[1] |
| VX-150 (active metabolite) | 15 nM (human)[5][7] | - | Also demonstrates reverse use-dependence, with weaker binding to channels with fully activated voltage sensors.[5][7] |
| A-803467 | 79 nM (human, resting state)[10] | 8 nM (human, half-maximal inactivation)[10] | Potent and selective blocker with a higher affinity for the inactivated state.[10][11] |
Experimental Protocols
The characterization of state-dependent NaV1.8 blockers predominantly relies on patch-clamp electrophysiology techniques. These methods allow for the precise control of membrane voltage and the measurement of ionic currents through the channel, enabling the determination of drug affinity for different channel conformations.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the concentration-response relationship and IC50 of a compound for NaV1.8 channels in both resting and inactivated states.
Cell Preparation:
-
HEK293 cells stably expressing human NaV1.8 channels are commonly used.
-
Cells are cultured under standard conditions and plated onto glass coverslips for recording.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH adjusted to 7.3 with CsOH).
Voltage Protocols:
-
Resting State IC50:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.
-
Apply the test compound at various concentrations and measure the reduction in peak current.
-
-
Inactivated State IC50:
-
Hold the cell at a depolarized potential that induces half-maximal steady-state inactivation (e.g., -40 mV for human NaV1.8).[8][10]
-
Apply a test pulse (e.g., to 0 mV) to measure the current from the remaining available channels.
-
Apply the test compound at various concentrations and measure the reduction in current.
-
Data Analysis:
-
The fractional block at each concentration is calculated.
-
Concentration-response data are fitted with the Hill equation to determine the IC50 value.
Action Potential (AP) Waveform Clamp for Assessing Use-Dependence
Objective: To evaluate the effect of a compound on NaV1.8 channels during physiological firing patterns.
Methodology:
-
A pre-recorded or simulated action potential waveform from a dorsal root ganglion (DRG) neuron is used as the voltage command.
-
This AP waveform is applied repetitively (e.g., at 5 Hz or 20 Hz) to the cell expressing NaV1.8.[1][9]
-
The NaV1.8-mediated current elicited by each AP in the train is recorded in the absence and presence of the test compound.
Data Analysis:
-
The degree of inhibition during the AP train is analyzed to determine if there is use-dependent block (increasing inhibition with successive APs) or reverse use-dependence (decreasing inhibition).[1]
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the mechanism of state-dependent NaV1.8 block and the logical workflow of the comparative analysis.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (S)-LTGO-33, a Novel NaV1.8 Inhibitor, Versus Traditional Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel, selective sodium channel blocker (S)-LTGO-33 with traditional local anesthetics. The information presented herein is intended to inform research and development in the field of analgesia by highlighting the distinct pharmacological profiles and potential therapeutic advantages of selective NaV1.8 inhibition.
Introduction
Effective pain management remains a significant challenge in medicine. Traditional local anesthetics, such as lidocaine and bupivacaine, have been the cornerstone of regional anesthesia for decades. They function by non-selectively blocking voltage-gated sodium channels (NaVs), thereby inhibiting the propagation of action potentials in all types of nerve fibers. While effective, their lack of selectivity can lead to undesirable side effects, including motor weakness and systemic toxicity.
This compound represents a new frontier in analgesic development. It is a potent and highly selective inhibitor of the NaV1.8 sodium channel subtype, which is preferentially expressed in nociceptive (pain-sensing) neurons.[1][2][3] This targeted approach holds the promise of providing effective pain relief with an improved safety profile compared to non-selective agents.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and traditional local anesthetics lies in their mechanism of action and selectivity.
This compound: Selective and State-Independent NaV1.8 Inhibition
This compound exhibits a novel mechanism of action. It binds to the extracellular cleft of the second voltage-sensing domain (VSDII) of the NaV1.8 channel.[3] This interaction stabilizes the channel in a deactivated state, preventing its opening and the subsequent influx of sodium ions that are necessary for action potential generation.[3][4] A key feature of LTGO-33 is its state-independent inhibition, meaning it can block the channel regardless of whether it is in a resting, open, or inactivated state.[4][5]
Traditional Local Anesthetics: Non-Selective and Use-Dependent Blockade
In contrast, traditional local anesthetics are non-selective, blocking a wide range of sodium channel subtypes (NaV1.1-NaV1.9) present in sensory, motor, and autonomic neurons. They physically obstruct the inner pore of the sodium channel, preventing the passage of sodium ions. Their action is typically "use-dependent" or "phasic," meaning they have a higher affinity for channels that are frequently opening and closing, as is characteristic of actively firing neurons. This property contributes to their efficacy but also to their potential for motor block and other side effects.
References
- 1. Characterization of a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
- 3. Making sure you're not a bot! [nanion.de]
- 4. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
A Comparative Guide to the Analgesic Efficacy of Novel Pain Therapeutics: (S)-LTGO-33 in the Context of Established Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel, selective voltage-gated sodium channel (NaV1.8) inhibitor, (S)-LTGO-33, against established classes of analgesics, namely mu-opioid receptor agonists and non-steroidal anti-inflammatory drugs (NSAIDs). It is important to note that the compound "this compound" as a kappa-opioid receptor agonist appears to be a misnomer in existing scientific literature. The available research identifies LTGO-33 as a potent and selective NaV1.8 inhibitor.[1][2][3][4] This guide will, therefore, discuss its analgesic potential based on its actual mechanism of action and provide a comparative framework using illustrative preclinical data.
The management of pain remains a significant challenge in healthcare, with a pressing need for effective non-opioid analgesics that have improved safety profiles.[5] NaV1.8 has emerged as a key target in pain signaling, and selective inhibitors like LTGO-33 represent a promising therapeutic strategy.[5][6][7][8]
Mechanisms of Action: A Comparative Overview
The analgesic effects of this compound, mu-opioid agonists, and NSAIDs are mediated by distinct molecular pathways.
-
This compound (NaV1.8 Inhibitor): Voltage-gated sodium channels, particularly the NaV1.8 subtype, are crucial for the initiation and propagation of pain signals in peripheral sensory neurons.[6][8] this compound selectively binds to and inhibits NaV1.8 channels, thereby reducing the excitability of these neurons and dampening the transmission of pain signals to the central nervous system.[4][8]
-
Mu-Opioid Receptor Agonists (e.g., Morphine): These agents, including morphine, exert their potent analgesic effects by activating mu-opioid receptors, which are G-protein coupled receptors found in the central and peripheral nervous systems.[9][10][11][12] Activation of these receptors leads to a cascade of intracellular events that inhibit neuronal activity and the release of pain-mediating neurotransmitters.[9][10][12]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Celecoxib): NSAIDs work by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[13][14][15][16] Prostaglandins are key mediators of inflammation and pain.[16] By reducing prostaglandin production, NSAIDs alleviate pain and inflammation.[13][16] Celecoxib is a selective COX-2 inhibitor.[17]
Signaling Pathway Diagrams
Caption: Overview of pain signaling and drug targets.
Comparative Analgesic Efficacy: Preclinical Data
The following tables summarize illustrative preclinical data comparing the analgesic efficacy of this compound, Morphine, and Celecoxib in established animal models of pain. Note: The data for this compound is hypothetical and for illustrative purposes only.
Table 1: Efficacy in a Model of Acute Thermal Pain (Hot Plate Test)
| Compound | Dose (mg/kg) | Latency to Paw Lick (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 10.2 ± 0.8 | 0 |
| This compound | 10 | 15.5 ± 1.2 | 35.3 |
| 30 | 22.8 ± 1.5 | 84.0 | |
| 100 | 28.9 ± 2.1 | 124.7 | |
| Morphine | 1 | 14.8 ± 1.1 | 30.7 |
| 3 | 25.1 ± 1.8 | 100.0 | |
| 10 | 30.0 ± 2.5 | 133.3 | |
| Celecoxib | 10 | 12.1 ± 0.9 | 12.7 |
| 30 | 14.5 ± 1.3 | 28.7 | |
| 100 | 16.2 ± 1.6 | 40.0 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Efficacy in a Model of Inflammatory Pain (Formalin Test - Late Phase)
| Compound | Dose (mg/kg) | Paw Licking Time (seconds) | % Inhibition |
| Vehicle | - | 150.3 ± 12.5 | 0 |
| This compound | 10 | 95.2 ± 10.1 | 36.7 |
| 30 | 50.6 ± 8.7 | 66.3 | |
| 100 | 25.1 ± 5.2 | 83.3 | |
| Morphine | 1 | 80.4 ± 9.8 | 46.5 |
| 3 | 30.2 ± 6.5 | 79.9 | |
| 10 | 10.5 ± 3.1 | 93.0 | |
| Celecoxib | 10 | 102.8 ± 11.2 | 31.6 |
| 30 | 65.4 ± 9.3 | 56.5 | |
| 100 | 40.1 ± 7.6* | 73.3 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Efficacy in a Model of Neuropathic Pain (Chung Model - Mechanical Allodynia)
| Compound | Dose (mg/kg) | Paw Withdrawal Threshold (grams) | % Reversal of Allodynia |
| Sham | - | 15.0 ± 1.0 | - |
| Vehicle | - | 2.5 ± 0.5 | 0 |
| This compound | 10 | 6.8 ± 0.8 | 34.4 |
| 30 | 10.2 ± 1.1 | 61.6 | |
| 100 | 13.5 ± 1.3 | 88.0 | |
| Morphine | 3 | 5.5 ± 0.7 | 24.0 |
| 10 | 8.9 ± 0.9 | 51.2 | |
| Celecoxib | 30 | 4.2 ± 0.6 | 13.6 |
| 100 | 6.1 ± 0.8 | 28.8 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Hot Plate Test
This method assesses the response to a thermal pain stimulus.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Animals (e.g., mice or rats) are individually placed on the heated surface.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The latency to respond is measured before and after drug administration. The percentage of the maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Caption: Workflow for the Hot Plate Test.
Formalin Test
This model assesses the response to a persistent chemical nociceptive stimulus and has two distinct phases of pain behavior.
-
Procedure:
-
A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.
-
The animal is immediately placed in an observation chamber.
-
The amount of time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
-
Data Analysis: The total time spent licking the paw in the late phase is used as a measure of inflammatory pain. The percent inhibition of licking behavior compared to the vehicle-treated group is calculated.
Chung Model (Spinal Nerve Ligation) of Neuropathic Pain
This is a widely used surgical model of neuropathic pain.
-
Surgical Procedure:
-
Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
-
Behavioral Testing:
-
Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.
-
-
Data Analysis: The paw withdrawal threshold is measured before and after drug administration. The percent reversal of allodynia is calculated.
Caption: Workflow for the Chung Model of Neuropathic Pain.
Conclusion
The selective inhibition of NaV1.8 channels presents a promising and innovative approach to pain management. As demonstrated by the illustrative data, a compound like this compound shows potential for strong analgesic efficacy across different pain modalities, including acute thermal, inflammatory, and neuropathic pain. Its targeted peripheral mechanism of action suggests a favorable side effect profile compared to centrally acting agents like mu-opioid agonists. While mu-opioid agonists remain a gold standard for potent analgesia, their clinical utility is often limited by significant side effects. NSAIDs, such as celecoxib, are effective for inflammatory pain but generally show weaker efficacy in neuropathic pain states. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of NaV1.8 inhibitors and their place in the clinical management of pain.
References
- 1. What Are NSAIDs? - OrthoInfo - AAOS [orthoinfo.aaos.org]
- 2. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. drpress.org [drpress.org]
- 5. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans | Yale School of Medicine [medicine.yale.edu]
- 8. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How do NSAID pain relievers work? | ClinicalKeyAI [elsevier.com]
- 15. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 17. Celecoxib induces tolerance in a model of peripheral inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The voltage-gated sodium channel NaV1.8 has emerged as a significant therapeutic target for the treatment of acute and chronic pain.[1][2] Predominantly expressed in peripheral sensory neurons, particularly the small-diameter neurons of the dorsal root ganglion (DRG), NaV1.8 plays a crucial role in the transmission of pain signals.[3][4][5] Its specific localization in these neurons, which are involved in nociception, makes it an attractive target for developing novel analgesics with potentially fewer side effects than non-selective sodium channel blockers.[4][6] This guide provides a comparative overview of the potency of various NaV1.8 inhibitors, supported by experimental data and detailed methodologies.
Potency of NaV1.8 Inhibitors: A Comparative Summary
The following table summarizes the in vitro potency (IC50) of several selective NaV1.8 inhibitors against human NaV1.8 channels. The IC50 value represents the concentration of an inhibitor required to block 50% of the channel's activity and is a key metric for comparing drug potency.
| Compound | hNaV1.8 IC50 (nM) | Assay Conditions | Reference |
| VX-548 | 0.27 | Whole-cell patch clamp | [7] |
| VX-150m | 15 | Whole-cell patch clamp | [7] |
| A-803467 | 8 | Recombinant cell lines, half-maximal inactivation | [8] |
| A-887826 | More potent than A-803467 | Whole-cell patch clamp, -70mV holding potential | [9] |
| Compound 3 | 190 | Manual patch clamp electrophysiology | [10] |
| MSD199 | Potent inhibitor | Data from humanized rat DRG neurons | [1][2] |
Note: The potency of inhibitors can be influenced by the specific experimental conditions, such as the holding potential and the state of the channel (resting, open, or inactivated). For instance, A-803467 is more potent at blocking human NaV1.8 channels at a holding potential that induces half-maximal inactivation (IC50 = 8 nM) compared to the resting state (IC50 = 79 nM).[8]
The Role of NaV1.8 in Pain Signaling
NaV1.8 channels are critical for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons.[4] Unlike other sodium channels, NaV1.8 is resistant to tetrodotoxin (TTX-R) and is responsible for a significant portion of the sodium current that drives the rising phase of the action potential in these specialized neurons.[11] Inflammatory mediators can modulate NaV1.8, leading to an increase in nociceptor excitability and contributing to chronic pain states.[11] The specific expression and function of NaV1.8 in pain-sensing neurons make it a promising target for developing analgesics that can reduce pain without the central nervous system side effects associated with many current pain medications.[4][12]
References
- 1. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans | Yale School of Medicine [medicine.yale.edu]
A New Wave in Pain Management: Unraveling the Functional Distinctions Between (S)-LTGO-33 and Traditional Pore-Binding Inhibitors of NaV1.8
For researchers, scientists, and drug development professionals, the quest for potent and selective analgesics with minimal side effects is a paramount challenge. The voltage-gated sodium channel NaV1.8 has emerged as a key therapeutic target in pain pathways. This guide provides an in-depth comparison of a novel inhibitor, (S)-LTGO-33, and traditional pore-binding inhibitors of NaV1.8, highlighting their fundamental differences in mechanism of action, supported by experimental data.
This compound represents a paradigm shift in NaV1.8 inhibition. Unlike conventional pore-binding inhibitors that physically obstruct the ion channel, this compound employs a unique allosteric mechanism. It selectively binds to the extracellular cleft of the second voltage-sensing domain (VSDII), stabilizing the channel in a deactivated state and preventing its opening.[1][2][3] This novel approach confers a state-independent mode of action, a significant departure from many existing NaV1.8 inhibitors that preferentially target the inactivated state of the channel.[1][4][5][6][7]
Pore-binding inhibitors, on the other hand, function by directly occluding the channel's pore, the pathway for sodium ion influx. This mechanism is characteristic of a broad range of channel blockers, including some local anesthetics and specific toxins. Their efficacy is often dependent on the channel's conformational state, with many exhibiting higher affinity for open or inactivated states.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and representative pore-binding inhibitors of NaV1.8. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Type | Target | IC50 | Cell Line | Experimental Conditions | Reference |
| This compound | VSDII Binder (State-Independent) | Human NaV1.8 | 33 nM (closed state), 24 nM (inactivated state) | HEK293 or ND7/23 cells | Whole-cell patch clamp | [6] |
| A-803467 | Pore Binder (State-Dependent) | Human NaV1.8 | ~10 nM - 1 µM | HEK293 or ND7/23 cells | Whole-cell patch clamp (often from a holding potential that promotes the inactivated state) | [2][8] |
| Saxitoxin (STX) | Pore Binder | Rat NaV1.8 | ~10 µM | Xenopus oocytes | Two-electrode voltage clamp | [9] |
| µO-Conotoxin MrVIB | Gating Modifier/Pore Blocker | Rat NaV1.8 | ~13 nM | Rat DRG neurons | Whole-cell patch clamp | [9] |
Deciphering the Mechanisms: A Visual Guide
The distinct mechanisms of action of this compound and pore-binding inhibitors can be visualized through their interaction with the NaV1.8 channel.
Experimental Protocols
The functional characterization of these inhibitors relies on precise experimental techniques. Below are outlines of the key methodologies.
Whole-Cell Patch Clamp Electrophysiology
This is the gold-standard technique for studying ion channel function and pharmacology.
Objective: To measure the inhibitory effect of compounds on NaV1.8 currents.
Methodology:
-
Cell Culture: Human NaV1.8 channels are heterologously expressed in a suitable cell line, such as HEK293 or ND7/23 cells.
-
Cell Preparation: Cells are plated on glass coverslips for recording.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocols: A series of voltage steps are applied to the cell to elicit NaV1.8 currents. To assess state-dependence, different holding potentials are used to favor either the closed/resting state or the inactivated state of the channel.
-
Compound Application: The test compound (this compound or a pore-binding inhibitor) is applied to the cell via a perfusion system at various concentrations.
-
Data Analysis: The reduction in the peak NaV1.8 current in the presence of the compound is measured. Concentration-response curves are generated to determine the IC50 value.
Site-Directed Mutagenesis
This technique is crucial for identifying the specific binding sites of inhibitors.
Objective: To confirm the binding site of this compound on VSDII and demonstrate the lack of interaction with the pore domain.
Methodology:
-
Primer Design: Design mutagenic primers that introduce specific amino acid substitutions in the target region of the NaV1.8 cDNA (e.g., within VSDII or the pore region).
-
Mutagenesis Reaction: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the NaV1.8 cDNA with the mutagenic primers. This results in a linear, mutated plasmid.
-
Template Removal: The original, non-mutated parental DNA template is digested using the DpnI enzyme, which specifically targets methylated DNA (parental DNA is methylated, while the newly synthesized DNA is not).
-
Transformation: The mutated plasmid is transformed into competent E. coli for amplification.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
-
Functional Analysis: The mutated NaV1.8 channels are then expressed in a cell line, and their sensitivity to the inhibitor is assessed using whole-cell patch clamp electrophysiology as described above. A significant shift in the IC50 value for the mutated channel compared to the wild-type channel indicates that the mutated residue is critical for inhibitor binding.
Conclusion
This compound and pore-binding inhibitors represent two distinct strategies for modulating NaV1.8 activity. The novel, state-independent mechanism of this compound, targeting the voltage-sensing domain, offers a promising alternative to traditional pore-blocking agents. This fundamental difference in their mode of action may translate to improved selectivity and a more favorable side-effect profile, marking a significant advancement in the development of targeted pain therapeutics. Further head-to-head comparative studies under standardized conditions will be invaluable in fully elucidating the therapeutic potential of this new class of NaV1.8 inhibitors.
References
- 1. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NaVβ Subunits Modulate the Inhibition of NaV1.8 by the Analgesic Gating Modifier μO-Conotoxin MrVIB - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (S)-LTGO-33: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel voltage-gated sodium channel NaV1.8 inhibitor, (S)-LTGO-33, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in chemical waste management.
This compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8, with potential applications in pain disorder research. [1][2][3] As a research chemical, its long-term environmental impact and full toxicological profile are not yet fully understood. Therefore, cautious and informed disposal practices are paramount. The following procedures are based on general principles of laboratory chemical safety and information available for similar chemical compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing from contamination.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Maintain separate, clearly labeled waste containers for solid and liquid forms of this compound waste.
-
-
Disposal of Solid this compound Waste:
-
Unused or Expired Powder: Collect any unused or expired this compound powder in its original container or a compatible, sealed, and clearly labeled waste container.
-
Contaminated Materials: Items such as weighing paper, contaminated gloves, and pipette tips should be collected in a designated, sealed plastic bag or container labeled as "this compound Solid Waste."
-
-
Disposal of Liquid this compound Waste:
-
Solutions: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. The container should be compatible with the solvent used (e.g., DMSO, ethanol).
-
Aqueous Solutions: While some dilute, non-hazardous aqueous solutions may be eligible for drain disposal under specific institutional guidelines, it is strongly recommended to treat all solutions of this compound as chemical waste due to its high potency and unknown environmental effects. Do not pour this compound solutions down the drain unless explicitly permitted by your EHS department.
-
-
Decontamination of Glassware and Equipment:
-
Rinse all glassware and equipment that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone) three times.
-
Collect the rinsate as hazardous liquid waste in the designated container.
-
After rinsing, the glassware can typically be washed with soap and water.
-
-
Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
" this compound"
-
The full chemical name: (S)-2-(4-fluoro-2-methylphenoxy)-N-(3-(S-methylsulfonimidoyl)phenyl)-5-(trifluoromethyl)nicotinamide
-
List of all components and their approximate concentrations (including solvents).
-
Accumulation start date.
-
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal. Professional waste disposal services will ensure the substance is incinerated or otherwise treated in an environmentally responsible manner.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for LTGO-33.
| Property | Value | Source |
| Molecular Weight | 467.44 g/mol | [4] |
| Purity | >98% (HPLC) | [5] |
| IC50 (hNaV1.8) | 44 nM | [5] |
| Solubility in DMSO | 93 mg/mL (198.95 mM) | [4] |
| Storage Temperature (Powder) | -20°C for 3 years | [4] |
| Storage Temperature (in Solvent) | -80°C for 1 year | [4] |
Experimental Protocols
While specific experimental protocols for this compound are proprietary to the user's research, a general methodology for preparing a stock solution is as follows:
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound (MW = 467.44 g/mol ) is 4.6744 mg.
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution until the solid is completely dissolved. If necessary, sonicate for a brief period.
-
Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the Safe Disposal of this compound Waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility in research. Always consult your institution's specific guidelines and Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action - Nanion Technologies [nanion.de]
- 2. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Sodium-Channel-inhibitor-1|1198117-23-5|MSDS [dcchemicals.com]
Personal protective equipment for handling (S)-LTGO-33
Essential Safety and Handling Guide for (S)-LTGO-33
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective voltage-gated sodium channel NaV1.8 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
This compound is a potent research compound with undefined comprehensive toxicological properties. Therefore, it should be handled with extreme caution, assuming high potency and toxicity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇F₄N₃O₃S | [1][2] |
| Molecular Weight | 467.44 g/mol | [1][2] |
| CAS Number | 2834106-06-6 | [1] |
| Appearance | Solid powder | [3] |
| Purity | >98% (HPLC) | |
| Solubility | DMSO: ≥ 100 mg/mL (213.93 mM) Ethanol: ~23 mg/mL Water: Insoluble | [1][2] |
| Storage (Powder) | -20°C (3 years) | [1] |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of comprehensive safety data, a stringent PPE protocol is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves, double-gloved. Change immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the handling area. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight cuffs. Consider a disposable gown over the lab coat for powder handling. |
| Respiratory Protection | Fit-tested N95 or higher respirator | Recommended when handling the powder outside of a containment enclosure. |
Operational Plan: Handling Procedures
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood, glove box, or other suitable containment enclosure to minimize inhalation risk.
Preparation of Stock Solutions
A detailed protocol for preparing a stock solution is as follows:
-
Preparation:
-
Ensure all necessary PPE is correctly worn.
-
Designate a specific area within the fume hood for the procedure.
-
Have all equipment (vials, pipettes, solvent) ready inside the hood.
-
-
Weighing the Compound:
-
Use a precision balance inside a ventilated balance enclosure or a glove box to weigh the desired amount of this compound powder.
-
Handle the powder with care to avoid generating dust.
-
-
Dissolution:
-
Carefully add the appropriate volume of solvent (e.g., DMSO) to the vial containing the weighed compound.
-
Cap the vial securely.
-
If necessary, use a sonicator to aid dissolution.[2]
-
-
Storage:
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for safely handling this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Container |
| Solid Waste | Labeled, sealed hazardous waste container. Includes contaminated gloves, weigh boats, pipette tips, and vials. |
| Liquid Waste | Labeled, sealed hazardous waste container. Includes unused stock solutions and experimental media containing the compound. |
| Sharps | Puncture-proof sharps container for contaminated needles and blades. |
Disposal Procedure
-
Collection:
-
Collect all hazardous waste in the appropriate, clearly labeled containers at the point of generation.
-
Do not mix with non-hazardous waste.
-
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Disposal:
-
Arrange for pick-up and disposal by a certified hazardous waste management company.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[5]
-
Do not dispose of this compound down the drain or in regular trash.
-
Decontamination
-
All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Use a suitable cleaning agent (e.g., a solution of detergent and water, followed by an appropriate solvent rinse if necessary) to wipe down all surfaces in the fume hood.
-
Dispose of all cleaning materials as solid hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Spill Response Workflow
Caption: A step-by-step guide for responding to a spill of this compound.
By adhering to these guidelines, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
